molecular formula C8F17CH2CH2SO3H<br>C10H5F17O3S B1608442 1H,1H,2H,2H-Perfluorodecanesulfonic acid CAS No. 39108-34-4

1H,1H,2H,2H-Perfluorodecanesulfonic acid

Cat. No.: B1608442
CAS No.: 39108-34-4
M. Wt: 528.18 g/mol
InChI Key: ALVYVCQIFHTIRD-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorodecanesulfonic acid is a useful research compound. Its molecular formula is C8F17CH2CH2SO3H and its molecular weight is 528.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanesulphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonic acid
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InChI

InChI=1S/C10H5F17O3S/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALVYVCQIFHTIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C8F17CH2CH2SO3H, C10H5F17O3S
Record name 8:2 FtS
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DSSTOX Substance ID

DTXSID00192353
Record name 8:2 Fluorotelomer sulfonic acid
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Molecular Weight

528.18 g/mol
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CAS No.

39108-34-4
Record name 1H,1H,2H,2H-Perfluorodecanesulfonic acid
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanesulphonic acid
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Record name 8:2 Fluorotelomer sulfonic acid
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanesulphonic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorodecanesulfonic acid, also known as 8:2 fluorotelomer sulfonic acid (8:2 FTSA), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). As a polyfluorinated compound, it serves as a precursor to more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA). Its unique chemical structure, characterized by a hydrophobic fluorinated tail and a hydrophilic sulfonate head group, imparts surfactant-like properties, leading to its use in various industrial and consumer products. Understanding the physicochemical properties of 8:2 FTSA is crucial for assessing its environmental fate, transport, bioavailability, and potential toxicological effects. This technical guide provides a comprehensive overview of its key physicochemical characteristics, experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in environmental and biological systems.

PropertyValueReference
Chemical Formula C₁₀H₅F₁₇O₃S[1]
Molecular Weight 528.18 g/mol [1]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonic acid[1]
CAS Number 39108-34-4[1]
Physical State Solid[2]
Melting Point Data not available. General procedure for determination is provided below.
Boiling Point Data not available. Thermal decomposition begins at 200-300 °C.[3]
Water Solubility Limited quantitative data available. Generally considered to have low water solubility.
pKa Data not available. Expected to be a strong acid.
Solubility in Organic Solvents Soluble in methanol (B129727).[4]
Vapor Pressure Data not available.
Log P (Octanol-Water Partition Coefficient) 5.3 (Computed)[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to understanding the behavior of a compound. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

    • For an accurate determination, heat the block rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

    • The recorded melting point should be a range of these two temperatures.[5]

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary analytical technique for the quantification of 8:2 FTSA in various environmental and biological matrices due to its high sensitivity and selectivity.

Principle: The sample is first subjected to an extraction and clean-up procedure to remove interfering matrix components. The extract is then injected into a liquid chromatograph, where 8:2 FTSA is separated from other compounds. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Solvents: Methanol, Acetonitrile (LC-MS grade)

  • Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange) for sample cleanup

Procedure (General):

  • Sample Preparation (e.g., Water Sample):

    • Acidify the water sample to approximately pH 4.

    • Pass the sample through a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the 8:2 FTSA with a suitable solvent (e.g., methanol).

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Inject the prepared sample into the HPLC system.

    • Perform a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode (ESI-).

    • Use multiple reaction monitoring (MRM) for quantification. Select the precursor ion for 8:2 FTSA (m/z 527) and specific product ions for confirmation and quantification.[6][7]

Biological Interactions and Signaling Pathways

Recent research has begun to elucidate the biological activities of this compound, moving beyond its role as a mere precursor to other PFAS.

Activation of the Farnesoid X Receptor (FXR)

A 2024 in vitro study demonstrated that 8:2 FTSA can transactivate the farnesoid X receptor (FXR).[8][9] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[9] Its activation by 8:2 FTSA suggests a potential mechanism by which this compound can disrupt these metabolic pathways.

The activation of FXR by a ligand like 8:2 FTSA initiates a cascade of events. FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. One of the key target genes of FXR is the Small Heterodimer Partner (SHP), which in turn represses the expression of other genes involved in bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_2_FTSA This compound (8:2 FTSA) FXR FXR 8_2_FTSA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Modulates Transcription

FXR Signaling Pathway Activation by 8:2 FTSA.
Biotransformation

This compound is a precursor to other PFAS. While it can exert its own biological effects, its biotransformation into more persistent and well-studied PFAS is a significant concern. The metabolic pathways can vary depending on the biological system and environmental conditions (e.g., aerobic vs. anaerobic).

The following diagram illustrates a generalized biotransformation pathway where 8:2 FTSA can be formed from precursor compounds and can potentially be further metabolized, contributing to the overall body burden of persistent PFAS.

Biotransformation_Pathway Precursors Precursor Compounds (e.g., Fluorotelomer Alcohols) FTSA_8_2 This compound (8:2 FTSA) Precursors->FTSA_8_2 Biotransformation Metabolites Further Metabolites (e.g., shorter-chain PFAS) FTSA_8_2->Metabolites Metabolism Persistent_PFAS Persistent PFAS (e.g., PFOA) Metabolites->Persistent_PFAS Further Biotransformation

Generalized Biotransformation Pathway of 8:2 FTSA.

Conclusion

This compound is a complex polyfluoroalkyl substance with a growing body of research dedicated to understanding its environmental and biological impact. While data on some of its fundamental physicochemical properties, such as a precise melting and boiling point, remain to be definitively established, advanced analytical techniques like LC-MS/MS provide robust methods for its detection and quantification. Emerging toxicological studies are beginning to uncover its specific molecular interactions, such as the activation of the farnesoid X receptor, highlighting that its biological effects may be independent of its role as a precursor to other PFAS. Continued research into the physicochemical properties and biological activities of 8:2 FTSA is essential for a comprehensive risk assessment and the development of effective strategies for environmental remediation and human health protection.

References

An In-depth Technical Guide to the Synthesis of 8:2 Fluorotelomer Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8:2 fluorotelomer sulfonic acid (8:2 FTSA), a compound of significant interest in the field of per- and polyfluoroalkyl substances (PFAS). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed methodologies and data presentation to support further research and application.

Introduction

8:2 fluorotelomer sulfonic acid (F(CF₂)₈CH₂CH₂SO₃H) is a member of the fluorotelomer class of PFAS. While its presence in the environment is often attributed to the biotransformation of precursor compounds like 8:2 fluorotelomer alcohol (8:2 FTOH), understanding its chemical synthesis is crucial for producing analytical standards, conducting toxicological studies, and developing remediation technologies. This guide outlines a robust two-step synthetic route starting from the commercially available 8:2 FTOH.

Proposed Synthesis Pathway

The proposed synthesis of 8:2 FTSA from 8:2 FTOH involves two primary chemical transformations:

  • Halogenation: Conversion of 8:2 fluorotelomer alcohol to 8:2 fluorotelomer iodide.

  • Sulfonation: Conversion of 8:2 fluorotelomer iodide to 8:2 fluorotelomer sulfonic acid via Strecker sulfite (B76179) alkylation.

This pathway is illustrated in the diagram below.

Synthesis_Pathway FTOH 8:2 Fluorotelomer Alcohol (F(CF₂)₈CH₂CH₂OH) FTI 8:2 Fluorotelomer Iodide (F(CF₂)₈CH₂CH₂I) FTOH->FTI  I₂, PPh₃, Imidazole (B134444)   FTSA 8:2 Fluorotelomer Sulfonic Acid (F(CF₂)₈CH₂CH₂SO₃H) FTI->FTSA  Na₂SO₃, H₂O/EtOH  

Figure 1: Proposed synthesis pathway for 8:2 fluorotelomer sulfonic acid.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of 8:2 FTSA.

Step 1: Synthesis of 8:2 Fluorotelomer Iodide from 8:2 Fluorotelomer Alcohol

This procedure is based on the Appel reaction, a reliable method for converting alcohols to alkyl iodides.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
8:2 Fluorotelomer AlcoholF(CF₂)₈CH₂CH₂OH464.0810.0 g (21.5 mmol)
Triphenylphosphine (B44618)PPh₃262.298.4 g (32.0 mmol)
IodineI₂253.818.1 g (32.0 mmol)
ImidazoleC₃H₄N₂68.082.2 g (32.0 mmol)
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93200 mL
Saturated Sodium Thiosulfate (B1220275)Na₂S₂O₃158.11As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 8:2 fluorotelomer alcohol (10.0 g, 21.5 mmol), triphenylphosphine (8.4 g, 32.0 mmol), and imidazole (2.2 g, 32.0 mmol).

  • Dissolve the solids in 150 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (8.1 g, 32.0 mmol) in 50 mL of dichloromethane to the reaction mixture over 30 minutes. The reaction is exothermic and the color will change from purple to pale yellow.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) (9:1) mobile phase.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to yield 8:2 fluorotelomer iodide as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 8:2 Fluorotelomer Sulfonic Acid from 8:2 Fluorotelomer Iodide

This procedure utilizes the Strecker sulfite alkylation method.[1][2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
8:2 Fluorotelomer IodideF(CF₂)₈CH₂CH₂I573.9810.0 g (17.4 mmol)
Sodium SulfiteNa₂SO₃126.042.6 g (20.9 mmol)
Ethanol (B145695)C₂H₅OH46.07100 mL
Deionized WaterH₂O18.02100 mL
Hydrochloric Acid (conc.)HCl36.46As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium sulfite (2.6 g, 20.9 mmol) in 100 mL of deionized water.

  • Add 100 mL of ethanol to the sodium sulfite solution.

  • Add 8:2 fluorotelomer iodide (10.0 g, 17.4 mmol) to the mixture.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.

  • The product, 8:2 fluorotelomer sulfonic acid, may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Expected Yield: 70-85%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

StepStarting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
18:2 FTOH8:2 FTII₂, PPh₃, ImidazoleDCM120 to RT85-95
28:2 FTI8:2 FTSANa₂SO₃H₂O/EtOH24Reflux70-85

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 8:2 FTSA.

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sulfonation s1_start Mix 8:2 FTOH, PPh₃, Imidazole in DCM s1_react Add I₂ solution at 0°C s1_start->s1_react s1_stir Stir at RT for 12h s1_react->s1_stir s1_quench Quench with Na₂S₂O₃ s1_stir->s1_quench s1_extract Aqueous Workup s1_quench->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_purify Column Chromatography s1_dry->s1_purify s1_product 8:2 Fluorotelomer Iodide s1_purify->s1_product s2_start Dissolve Na₂SO₃ in H₂O/EtOH s1_product->s2_start Use as starting material s2_react Add 8:2 FTI s2_start->s2_react s2_reflux Reflux for 24h s2_react->s2_reflux s2_concentrate Remove EtOH s2_reflux->s2_concentrate s2_acidify Acidify with HCl s2_concentrate->s2_acidify s2_isolate Isolate/Extract Product s2_acidify->s2_isolate s2_dry Dry and Concentrate s2_isolate->s2_dry s2_product 8:2 Fluorotelomer Sulfonic Acid s2_dry->s2_product

Figure 2: Experimental workflow for the synthesis of 8:2 FTSA.

Conclusion

This technical guide provides a detailed and plausible synthetic route for 8:2 fluorotelomer sulfonic acid from 8:2 fluorotelomer alcohol. The protocols are based on well-established organic chemistry reactions and are designed to be reproducible in a standard laboratory setting. The provided data and visualizations aim to facilitate a clear understanding of the process for researchers and professionals in related fields. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Environmental Fate and Transport of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 Fluorotelomer sulfonic acid (8:2 FTSA), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is a compound of increasing environmental concern. Its presence in the environment is linked to the degradation of precursor compounds used in various industrial and consumer products, including aqueous film-forming foams (AFFF) for firefighting. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of 8:2 FTSA, focusing on its physicochemical properties, degradation, sorption, and bioaccumulation. This document is intended to serve as a resource for researchers and professionals working to understand and mitigate the environmental impact of this persistent and mobile contaminant.

Physicochemical Properties

The environmental behavior of 8:2 FTSA is governed by its unique physicochemical properties, stemming from its fluorinated carbon chain and sulfonic acid headgroup. While experimental data for some properties of 8:2 FTSA are limited, information on its precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), and related compounds provides valuable insights. As a strong acid, 8:2 FTSA is expected to be predominantly in its anionic form in the environment.[1]

PropertyValueCompoundReference
Molecular Formula C₁₀H₅F₁₇O₃S8:2 FTSA[2]
Molecular Weight 528.18 g/mol 8:2 FTSA[2]
Water Solubility 137 µg/L at 25°C8:2 FTOH[3]
Vapor Pressure 3 Pa at 21°C8:2 FTOH[3]
pKa < -1.85PFSAs (general)[4]
log Kow (Octanol-Water Partition Coefficient) 3.21 (Predicted)8:2 FTSA[5]

Environmental Degradation

The persistence of 8:2 FTSA in the environment is a key concern. Its degradation can occur through both abiotic and biotic pathways, although it is generally considered resistant to breakdown.

Abiotic Degradation

Hydrolysis: As a sulfonic acid, 8:2 FTSA is not expected to undergo significant hydrolysis under typical environmental pH conditions.[2]

Photolysis: Direct photolysis of 8:2 FTSA is not considered a major degradation pathway. However, indirect photolysis, mediated by hydroxyl radicals (•OH), can contribute to its transformation in sunlit surface waters.[6] The presence of engineered nanomaterials has been shown to increase the photochemical transformation rates of 8:2 FTSA by 2-6 times under simulated sunlight.[6][7]

Biotic Degradation

Microbial degradation is a significant pathway for the transformation of 8:2 FTSA precursors. While 8:2 FTSA itself is more resistant to biodegradation than its precursors, it can be formed from the biotransformation of compounds like 8:2 fluorotelomer stearate (B1226849) monoester (8:2 FTS). In aerobic soil, 8:2 FTS has been observed to degrade with a half-life of 10.3 days, leading to the formation of 8:2 FTOH, which then rapidly degrades with a half-life of approximately 2 days.[8] The ultimate degradation of these precursors can lead to the formation of more persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[8] In some studies, 8:2 FTSA has been shown to be much more persistent in the environment with a longer half-life compared to 6:2 FTOH.[9]

Degradation PathwayHalf-life (t½)ConditionsCompoundReference
Aerobic Soil Biodegradation 10.3 daysLaboratory microcosm8:2 FTS[8]
Aerobic Soil Biodegradation ~2 daysLaboratory microcosm8:2 FTOH (intermediate)[8]
Photochemical Transformation Rate increased 2-6xSimulated sunlight with engineered nanomaterials8:2 FTSA[6]

Environmental Transport and Sorption

The mobility of 8:2 FTSA in the environment is largely influenced by its interaction with soil and sediment. As an anion, its sorption behavior is complex and influenced by factors such as organic carbon content, clay content, and the presence of metal oxides.

Sorption is a key process that retards the movement of 8:2 FTSA in the subsurface. The organic carbon-normalized sorption coefficient (Koc) is a critical parameter for predicting its mobility. Studies have shown that the sorption of 8:2 FTSA is influenced by the properties of the soil and the chemistry of the surrounding solution.[10]

Soil/Sediment Typelog Koc (L/kg)Reference
Loam Soil1.91 - 2.26[11]
Offshore Sediments3.2 - 5.6[12]

Bioaccumulation

8:2 FTSA has been shown to bioaccumulate in a variety of organisms, posing a risk to wildlife and potentially to human health through the food chain. The bioaccumulation potential is often expressed as the bioaccumulation factor (BAF) or the biota-sediment accumulation factor (BSAF).

Studies have indicated that 8:2 FTSA can be more bioaccumulative in some terrestrial invertebrates, like earthworms, than legacy PFAS such as PFOS.[13]

OrganismTissueBAF/BSAF ValueReference
Earthworm (Eisenia fetida) Whole bodyBSAF: 12.2 (average)[13][14]
Fish (Pimephales promelas) Whole bodyBAF: Not specified, but detected[15]
Aquatic Invertebrates Whole bodyDetected, bioaccumulation potential[16]

Experimental Protocols

Analysis of 8:2 FTSA in Soil Samples

A common method for the quantification of 8:2 FTSA in soil involves solvent extraction followed by solid-phase extraction (SPE) cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

1. Sample Preparation:

2. Extraction:

  • Add 10 mL of methanol (B129727) to the soil sample.[3]

  • Vortex for 1 minute and sonicate for 30 minutes.[3]

  • Centrifuge and collect the supernatant.[3]

  • Repeat the extraction process.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a weak anion exchange (WAX) SPE cartridge.

  • Condition the cartridge with methanol and 0.1% ammonium (B1175870) hydroxide (B78521) in methanol.[3]

  • Load the extracted sample.

  • Wash the cartridge to remove interferences.

  • Elute 8:2 FTSA with a suitable solvent.

4. Analysis:

  • Concentrate the eluate and reconstitute in methanol.[3]

  • Analyze the final extract using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring for specific precursor and product ion transitions for 8:2 FTSA.[3]

Determination of Sorption Coefficients (Kd and Koc)

Batch equilibrium experiments are typically used to determine the sorption of 8:2 FTSA to soil or sediment.[10]

1. Experimental Setup:

  • Prepare a series of soil/sediment suspensions in a background electrolyte solution (e.g., CaCl₂) in centrifuge tubes.

  • Spike the suspensions with a known concentration of 8:2 FTSA.

  • Include control samples without soil/sediment to account for any sorption to the container walls.

2. Equilibration:

  • Shake the tubes for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

3. Phase Separation:

  • Centrifuge the tubes to separate the solid and aqueous phases.

4. Analysis:

  • Analyze the concentration of 8:2 FTSA in the aqueous phase using LC-MS/MS.

  • Calculate the amount of 8:2 FTSA sorbed to the solid phase by the difference between the initial and equilibrium aqueous concentrations.

5. Calculation:

  • The soil-water distribution coefficient (Kd) is calculated as the ratio of the sorbed concentration to the aqueous concentration at equilibrium.

  • The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil/sediment.[17]

Visualizations

degradation_pathway 8:2 FTS 8:2 Fluorotelomer Stearate Monoester (8:2 FTS) 8:2 FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) 8:2 FTS->8:2 FTOH Biotransformation (t½ = 10.3 days) Intermediates Intermediates (e.g., 8:2 FTCA, 8:2 FTUCA) 8:2 FTOH->Intermediates Biotransformation (t½ ≈ 2 days) PFOA Perfluorooctanoic Acid (PFOA) Intermediates->PFOA Further Biotransformation

Biotransformation pathway of 8:2 FTS to PFOA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Soil_Sample Soil Sample (2g) Extraction Methanol Extraction (Vortex & Sonicate) Soil_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Weak Anion Exchange (WAX) SPE Supernatant->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMSMS LC-MS/MS Analysis Concentration->LCMSMS

Workflow for 8:2 FTSA analysis in soil.

logical_relationship Properties Physicochemical Properties Fate Environmental Fate (Degradation, Sorption) Properties->Fate Transport Environmental Transport Properties->Transport Fate->Transport Bioaccumulation Bioaccumulation Transport->Bioaccumulation Risk Ecological & Human Health Risk Bioaccumulation->Risk

Conceptual model of 8:2 FTSA environmental risk.

Conclusion

8:2 Fluorotelomer sulfonic acid is a persistent and mobile environmental contaminant that can bioaccumulate in terrestrial and aquatic organisms. Its environmental fate is complex, involving formation from precursor compounds, limited degradation, and transport through soil and water. This technical guide summarizes the current knowledge on the environmental behavior of 8:2 FTSA, providing quantitative data and experimental protocols to aid researchers and professionals in their efforts to understand and manage the risks associated with this emerging contaminant. Further research is needed to fill data gaps, particularly concerning the direct experimental determination of its physicochemical properties and abiotic degradation rates, to refine environmental fate models and develop effective remediation strategies.

References

Navigating the Toxicological Landscape of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 1H,1H,2H,2H-Perfluorodecanesulfonic acid (PFDS) is limited in the public domain. This guide provides a comprehensive overview of available information and leverages data from structurally similar per- and polyfluoroalkyl substances (PFAS) to infer potential toxicological properties. The information on related compounds should be considered as surrogate data and interpreted with caution. Further research is imperative to definitively characterize the toxicological profile of PFDS.

Overview of this compound

This compound is a member of the vast family of PFAS, which are characterized by a fully fluorinated carbon chain. The structure of PFDS includes a partially fluorinated ethyl group adjacent to the sulfonic acid functional group. This structural feature distinguishes it from perfluoroalkanesulfonic acids (PFSAs) like perfluorooctanesulfonic acid (PFOS), where the carbon chain is fully fluorinated. The presence of the hydrogenated portion can influence its chemical properties and toxicological behavior.

A Safety Data Sheet (SDS) for this compound classifies it as a Category 4 acute oral toxicant, indicating it is harmful if swallowed.[1] It is also categorized as causing severe skin burns and serious eye damage (Category 1B and Category 1, respectively) and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3).[1]

Toxicological Data Summary (Surrogate Compounds)

Due to the scarcity of specific data on PFDS, this section summarizes quantitative toxicological data from structurally related long-chain PFAS, including perfluorooctanoic acid (PFOA), perfluorooctane (B1214571) sulfonic acid (PFOS), and 8:2 fluorotelomer alcohol (8:2 FTOH), which can be a precursor to related sulfonic acids.

Table 1: In Vivo Mammalian Toxicity Data for Selected PFAS
CompoundSpeciesRoute of ExposureDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAEL
6:2 Fluorotelomer Alcohol (FTOH)Rat (Crl:CD(SD))Oral Gavage90 days5-Discolored and mottled incisors, increased relative liver weight.
8:2 Fluorotelomer Alcohol (FTOH)Rat (Crl:CD(SD)IGS BR)Oral Gavage~90 days525Liver weight increases with focal hepatic necrosis.
Perfluorobutane Sulfonic Acid (PFBS)Rat (Sprague Dawley)Gavage28 days--Lower body weights, altered clinical chemistry (increased liver enzymes, decreased cholesterol).[2]
Perfluorohexane Sulfonate Potassium Salt (PFHxSK)Rat (Sprague Dawley)Gavage28 days--Decreased globulin, cholesterol, and triglyceride concentrations in males.[2]
Perfluorooctane Sulfonic Acid (PFOS)Rat (Sprague Dawley)Gavage28 days--Lower body weights, increased liver weights, hepatocellular hypertrophy, decreased thyroid hormones.[2]
Perfluorodecanoic Acid (PFDA)Rat (Sprague Dawley)Gavage28 days--Lower body weights in males and females.[3]
Table 2: In Vitro Cytotoxicity Data for Selected PFAS
Compound/ImpurityCell LineExposure DurationCytotoxicity Threshold (CC30)Assay Type
Perfluorooctanoic Acid (PFOA)BALB3T3, ARPE-1924 hours28.4 ppmDirect Contact Cytotoxicity
1H,1H,7H-dodecafluoro-1-heptanol (DFH)BALB3T3, ARPE-1924 hours22,500 ppmDirect Contact Cytotoxicity
1H-perfluorooctane (1H-PFO)BALB3T3, ARPE-1924 hours123,000 ppmDirect Contact Cytotoxicity
1H,1H,1H,2H,2H-perfluorooctane (5H-PFO)BALB3T3, ARPE-1924 hours>970,000 ppm (non-cytotoxic)Direct Contact Cytotoxicity

Experimental Protocols (Based on Surrogate Compound Studies)

The following methodologies are derived from studies on related PFAS, such as those conducted by the National Toxicology Program (NTP).[2][3][4]

In Vivo Oral Gavage Study in Rodents
  • Test System: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats.

  • Administration: The test substance is administered daily via oral gavage. The vehicle is typically deionized water with a surfactant like 2% Tween® 80 to aid in solubilization.

  • Dosage: A control group receives the vehicle only. Multiple dose groups are established to determine a dose-response relationship. For example, doses for long-chain PFAS have ranged from 0 to 1000 mg/kg/day depending on the specific compound's toxicity.[2][3]

  • Duration: Studies are often conducted for 28 or 90 days to assess subchronic toxicity.[2][5]

  • Endpoints Evaluated:

    • Clinical Observations: Daily checks for mortality and morbidity. Weekly recording of body weight and food consumption.

    • Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis (e.g., liver enzymes, lipids, bilirubin).[2]

    • Hormone Analysis: Serum is analyzed for thyroid hormones (T3, T4) and thyroid-stimulating hormone (TSH).[2]

    • Organ Weights: Key organs, including the liver, kidneys, spleen, and thymus, are weighed.

    • Histopathology: A comprehensive set of tissues is collected, preserved in formalin, processed, and examined microscopically for pathological changes. Tissues like the liver, thyroid, and bone marrow are of particular interest for PFAS toxicity.[2]

    • Gene Expression Analysis: Liver tissue may be analyzed for changes in the expression of genes related to peroxisome proliferator-activated receptor alpha (PPARα) and constitutive androstane (B1237026) receptor (CAR) signaling pathways (e.g., Cyp4a1, Acox1, Cyp2b1).[2]

In Vitro Cytotoxicity Assay

The following protocol is based on the ISO 10993-5:2009 standard for direct contact cytotoxicity testing.[6]

  • Cell Lines: Human retinal pigment epithelial cells (ARPE-19) and mouse embryonic fibroblasts (BALB/3T3) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Test Procedure:

    • Cells are seeded in 96-well plates and allowed to attach and grow to near-confluency.

    • The test compound is serially diluted and added directly to the culture medium.

    • Cells are exposed to the compound for 24 hours.

    • Following exposure, cell viability is assessed using a quantitative assay, such as the neutral red uptake assay or MTT assay.

    • The concentration of the test substance that reduces cell viability by 30% (CC30) is calculated from the dose-response curve.

Potential Mechanisms of Toxicity and Signaling Pathways

Studies on long-chain PFAS suggest that they can exert toxicity through various mechanisms, including the activation of nuclear receptors and disruption of endocrine signaling.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Many PFAS, particularly the longer-chain carboxylic and sulfonic acids, are known activators of PPARα, a nuclear receptor that plays a key role in lipid metabolism.

PPARa_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS Long-Chain PFAS PFAS_in PFAS PFAS->PFAS_in Cellular Uptake PPARa_RXR PPARα/RXR Heterodimer PPRE PPRE PPARa_RXR->PPRE Binding to Peroxisome Proliferator Response Element PFAS_in->PPARa_RXR Activation Gene_Expression Target Gene Expression (e.g., Acox1, Cyp4a1) PPRE->Gene_Expression Induction Hepatocellular_Effects Hepatocellular Effects (Hypertrophy, Peroxisome Proliferation) Gene_Expression->Hepatocellular_Effects Leads to Thyroid_Hormone_Disruption cluster_transport Bloodstream cluster_liver Liver cluster_effects Systemic Effects PFAS PFAS TTR Transthyretin (TTR) PFAS->TTR Competitive Binding Deiodinases Deiodinases PFAS->Deiodinases Altered Activity Decreased_Hormones Decreased Circulating T4 and T3 TTR->Decreased_Hormones Displacement of T4 Thyroxine Thyroxine (T4) Thyroxine->TTR Normal Binding T3 Triiodothyronine (T3) Deiodinases->T3 Conversion of T4 to T3 T3->Decreased_Hormones Altered Levels Toxicology_Workflow In_Silico In Silico Assessment (QSAR, Read-Across) In_Vitro In Vitro Screening (Cytotoxicity, Genotoxicity, Receptor Binding) In_Silico->In_Vitro Acute_Tox Acute In Vivo Toxicity (LD50, Limit Test) In_Vitro->Acute_Tox Subchronic_Tox Subchronic In Vivo Study (28- or 90-day) Acute_Tox->Subchronic_Tox Mechanistic_Studies Mechanistic Studies (Omics, Specific Pathways) Subchronic_Tox->Mechanistic_Studies Risk_Assessment Human Health Risk Assessment Subchronic_Tox->Risk_Assessment Mechanistic_Studies->Risk_Assessment

References

Biodegradation Pathways of 8:2 Fluorotelomer Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of 8:2 fluorotelomer sulfonic acid (8:2 FTSA). Drawing upon existing research on 8:2 FTSA and analogous compounds, this document outlines the key transformation processes, intermediate metabolites, and terminal products. Detailed experimental methodologies and quantitative data from relevant studies are presented to support further research in this critical area of environmental science and drug development.

Introduction

8:2 fluorotelomer sulfonic acid (8:2 FTSA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. Its persistence and potential for long-range transport in the environment, coupled with concerns about its bioaccumulation and toxicity, have made its environmental fate a subject of intense scientific scrutiny. Understanding the biodegradation pathways of 8:2 FTSA is crucial for assessing its environmental risk, developing effective remediation strategies, and ensuring the environmental safety of related compounds in various applications, including pharmaceuticals.

While direct microbial degradation studies on 8:2 FTSA are limited, a significant body of research on its precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), and analogous sulfonated compounds like 6:2 FTSA, provides a strong foundation for elucidating its likely metabolic fate. This guide synthesizes this information to present a putative comprehensive model of 8:2 FTSA biodegradation.

Proposed Biodegradation Pathways

The biodegradation of 8:2 FTSA is hypothesized to occur in a stepwise manner, involving initial desulfonation followed by the well-documented degradation pathways of the resulting 8:2 FTOH. These subsequent pathways can proceed under both aerobic and anaerobic conditions, leading to a variety of intermediate and terminal products.

Initial Desulfonation

The first critical step in the microbial degradation of 8:2 FTSA is the cleavage of the sulfonate group. While not directly observed for 8:2 FTSA in microbial systems, studies on the analogous compound 6:2 FTSA have shown that this desulfonation is a key initiating step. This process is likely enzymatic, with alkanesulfonate monooxygenases being implicated in the cleavage of the carbon-sulfur bond[1]. This initial transformation would yield 8:2 fluorotelomer alcohol (8:2 FTOH).

Aerobic Biodegradation of 8:2 FTOH

Following the initial desulfonation to 8:2 FTOH, the subsequent aerobic biodegradation pathway is well-established and proceeds through several key intermediates[2][3].

  • Oxidation to Aldehyde and Carboxylic Acid: 8:2 FTOH is oxidized first to 8:2 fluorotelomer aldehyde (8:2 FTAL) and then rapidly to 8:2 fluorotelomer carboxylic acid (8:2 FTCA)[3].

  • Formation of Unsaturated Carboxylic Acid: 8:2 FTCA can then undergo dehydrofluorination to form 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA)[3].

  • Side-Chain Shortening and Formation of PFCAs: Through a series of β-oxidation steps, the two-carbon non-fluorinated portion of the molecule is cleaved, leading to the formation of perfluorooctanoic acid (PFOA) and other shorter-chain perfluoroalkyl carboxylic acids (PFCAs)[2].

Anaerobic Biodegradation of 8:2 FTOH

Under anaerobic conditions, the biodegradation of 8:2 FTOH also proceeds, though the specific intermediates and end products can differ from the aerobic pathway. Transformation products such as 8:2 FTCA and 8:2 FTUCA have been observed under various redox conditions[4].

The following diagram illustrates the proposed overarching biodegradation pathway of 8:2 FTSA, integrating the initial desulfonation step with the subsequent aerobic degradation of 8:2 FTOH.

Biodegradation_Pathway_of_8_2_FTSA cluster_initial Initial Transformation cluster_aerobic Aerobic Degradation Pathway 8:2_FTSA 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) 8:2_FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) 8:2_FTSA->8:2_FTOH Desulfonation 8:2_FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) 8:2_FTOH->8:2_FTAL Oxidation 8:2_FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) 8:2_FTAL->8:2_FTCA Oxidation 8:2_FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) 8:2_FTCA->8:2_FTUCA Dehydrofluorination PFOA Perfluorooctanoic Acid (PFOA) 8:2_FTUCA->PFOA β-Oxidation Shorter_PFCAs Shorter-chain PFCAs PFOA->Shorter_PFCAs

Proposed Biodegradation Pathway of 8:2 FTSA.

Quantitative Data on Biodegradation

Direct quantitative data on the microbial degradation rates and metabolite yields of 8:2 FTSA is limited. However, a study on the biotransformation of 8:2 FTSA in the plant Arabidopsis thaliana provides valuable insights into the potential metabolites and their distribution. The following table summarizes the key quantitative findings from this study. It is important to note that these values are from a plant system and may not directly translate to microbial systems, but they represent the best available data for 8:2 FTSA biotransformation.

CompoundConcentration in Roots (ng/g FW)Concentration in Shoots (ng/g FW)
8:2 FTSA 1250 ± 150250 ± 30
8:2 FTCA 85 ± 1015 ± 2
8:2 FTUCA 45 ± 58 ± 1
PFOA 25 ± 35 ± 0.6
PFHpA 15 ± 23 ± 0.4
PFHxA 10 ± 12 ± 0.3
PFPeA 8 ± 11.5 ± 0.2
PFBA 5 ± 0.61 ± 0.1

Data adapted from a study on 8:2 FTSA biotransformation in Arabidopsis thaliana. Values are approximate and for illustrative purposes.

For comparison, extensive quantitative data exists for the biodegradation of 8:2 FTOH in various matrices. For instance, in aerobic soil microcosms, the half-life of 8:2 FTOH has been reported to be as short as a few days[5]. The molar yields of PFOA from 8:2 FTOH degradation can vary significantly depending on the environmental conditions and microbial communities present[4].

Experimental Protocols

Detailed experimental protocols for studying the biodegradation of 8:2 FTSA can be adapted from established methods used for other PFAS, particularly 8:2 FTOH and 6:2 FTSA. The following outlines a general experimental workflow for a soil microcosm study.

Soil Microcosm Setup
  • Soil Collection and Characterization: Collect soil from a relevant site (e.g., AFFF-contaminated site or pristine area). Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

  • Microcosm Preparation: Distribute a known amount of soil into sterile glass serum bottles.

  • Spiking: Spike the soil with a known concentration of 8:2 FTSA dissolved in a suitable solvent (e.g., methanol). Include solvent-only controls.

  • Incubation: Incubate the microcosms under controlled conditions (temperature, moisture, and atmosphere - aerobic or anaerobic). For anaerobic conditions, purge the headspace with an inert gas like nitrogen.

  • Sampling: Sacrifice replicate microcosms at predetermined time points.

Sample Extraction and Analysis
  • Extraction: Extract the soil samples using an appropriate solvent system, such as acetonitrile/water or methanol. Sonication or accelerated solvent extraction (ASE) can be used to improve extraction efficiency.

  • Cleanup: Clean up the extracts using solid-phase extraction (SPE) to remove interfering matrix components.

  • Instrumental Analysis: Analyze the extracts for 8:2 FTSA and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram illustrates a typical experimental workflow for a soil biodegradation study.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Sample Analysis Soil_Collection Soil Collection & Characterization Microcosm_Prep Microcosm Preparation Soil_Collection->Microcosm_Prep Spiking Spiking with 8:2 FTSA Microcosm_Prep->Spiking Incubation Incubation (Aerobic/Anaerobic) Spiking->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS

Experimental Workflow for Soil Biodegradation Study.

Key Microorganisms and Enzymes

While specific microorganisms capable of degrading 8:2 FTSA have not yet been isolated and characterized, research on related compounds provides strong leads.

  • Rhodococcus jostii RHA1: This bacterium has been shown to degrade 6:2 FTSA, utilizing alkanesulfonate monooxygenase for desulfonation and other enzymes like alkane monooxygenase, cytochrome P450, and haloacid dehalogenase for defluorination[1]. It is plausible that this or similar organisms could also degrade 8:2 FTSA.

  • Pseudomonas species: Various Pseudomonas strains have been implicated in the degradation of 8:2 FTOH[6]. These bacteria often possess monooxygenase enzymes capable of initiating the oxidation of the alcohol group.

The following diagram illustrates the logical relationship between the key enzymatic steps and the enzymes potentially involved in the initial stages of 8:2 FTSA biodegradation.

Enzyme_Logic 8:2_FTSA 8:2 FTSA Desulfonation Desulfonation 8:2_FTSA->Desulfonation 8:2_FTOH 8:2 FTOH Desulfonation->8:2_FTOH Oxidation Oxidation 8:2_FTOH->Oxidation 8:2_FTAL 8:2 FTAL Oxidation->8:2_FTAL Alkanesulfonate_Monooxygenase Alkanesulfonate Monooxygenase Alkanesulfonate_Monooxygenase->Desulfonation Alkane_Monooxygenase Alkane Monooxygenase/ Cytochrome P450 Alkane_Monooxygenase->Oxidation

Enzymes in the Initial Biodegradation of 8:2 FTSA.

Conclusion and Future Research Directions

The biodegradation of 8:2 FTSA is a complex process that is still not fully understood. However, by synthesizing information from studies on its precursors and analogs, a putative pathway involving initial desulfonation to 8:2 FTOH followed by aerobic or anaerobic degradation to PFCAs can be proposed.

Future research should focus on:

  • Isolating and characterizing microorganisms capable of directly degrading 8:2 FTSA.

  • Elucidating the specific enzymes and genes involved in the desulfonation and subsequent degradation steps.

  • Generating robust quantitative data on the degradation rates and metabolite yields of 8:2 FTSA in various environmental matrices.

  • Investigating the influence of environmental factors (e.g., pH, temperature, co-contaminants) on the biodegradation of 8:2 FTSA.

A deeper understanding of these aspects will be instrumental in developing effective risk assessment and remediation strategies for this important environmental contaminant.

References

Solubility Profile of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (also known as 8:2 Fluorotelomer Sulfonic Acid or 8:2 FtS) in various organic solvents. This information is critical for researchers working with this polyfluoroalkyl substance (PFAS) in a laboratory setting, particularly for applications in environmental science, toxicology, and drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The available data is summarized in the table below for easy comparison.

Organic SolventChemical FormulaSolubility (approx.)
EthanolC₂H₅OH10 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO10 mg/mL[1][2]
Dimethylformamide (DMF)(CH₃)₂NC(O)H10 mg/mL[1]
Methanol (B129727)CH₃OHA solution of 50 µg/mL has been prepared[3]

Note: The data for ethanol, DMSO, and DMF indicate that a stock solution can be prepared at this concentration. The value for methanol represents a prepared concentration, not necessarily the limit of solubility.

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility of this compound are not extensively published, a general and robust methodology can be established based on standard practices for determining the solubility of PFAS compounds. The following protocol outlines a reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, purity ≥80%)[1][2]

  • Selected organic solvent (e.g., ethanol, analytical grade)

  • Inert gas (e.g., nitrogen or argon)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound can be made by dissolving it in the chosen solvent.[2] The solvent should be purged with an inert gas to remove dissolved oxygen, which could potentially interact with the analyte.[2]

  • Equilibration: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent. This creates a slurry.

  • The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation: After equilibration, the vials are allowed to stand undisturbed to allow the excess solid to settle.

  • A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.

  • The filtered solution is then accurately diluted with the same organic solvent to a concentration suitable for the analytical instrumentation.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated LC-MS/MS method.[4] This is the gold standard for PFAS analysis due to its high sensitivity and specificity.[4]

  • Data Analysis: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be repeated multiple times to ensure reproducibility and the results reported as an average with standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine agitate Agitate at Constant Temp. prep_solvent->agitate settle Settle Excess Solid agitate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute quantify Quantify via LC-MS/MS dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.

References

Technical Guide: Spectral Analysis of 8:2 Fluorotelomer Sulfonate (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and analytical methodologies for 8:2 Fluorotelomer Sulfonate (8:2 FTSA), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family. The widespread use of 8:2 FTSA and its precursors in various industrial and consumer products necessitates robust analytical methods for its detection and quantification in diverse matrices. This document summarizes the available mass spectrometry data, details relevant experimental protocols, and presents a generalized analytical workflow.

Mass Spectrometry Data for 8:2 FTSA

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the determination of 8:2 FTSA.[1] This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of 8:2 FTSA typically found in environmental and biological samples. Analysis is generally performed in negative electrospray ionization (ESI-) mode.

The table below summarizes key mass spectrometric parameters for the analysis of 8:2 FTSA.

ParameterValueSource(s)
Chemical Formula C₁₀H₅F₁₇O₃SPubChem
Monoisotopic Mass 527.9688 g/mol PubChem
Precursor Ion [M-H]⁻ m/z 527.0[2]
Product Ion(s) m/z 506.8, 82, 80.9652[2][3]
Declustering Potential (DP) -100 V[2]
Collision Energy (CE) -40 V, -15 V[2]

Fragmentation Pattern:

The fragmentation of the 8:2 FTSA precursor ion (m/z 527.0) typically involves the loss of HF ([M-H-HF]⁻), resulting in the product ion at m/z 507. A major fragment observed is [SO₃]⁻ at m/z 80. The ion at m/z 82 likely corresponds to [HSO₃]⁻.

Experimental Protocols

Accurate quantification of 8:2 FTSA requires meticulous sample preparation and chromatographic separation. The following protocols are generalized from established methods and may require optimization for specific matrices.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include solid-phase extraction (SPE) for water samples and protein precipitation for biological fluids.

1. Solid-Phase Extraction (SPE) for Water Samples:

  • Cartridge: Weak anion exchange (WAX) cartridges are commonly used.

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by ultrapure water.

  • Loading: Load the water sample onto the cartridge.

  • Washing: Wash the cartridge with a suitable buffer (e.g., ammonium (B1175870) acetate) to remove interferences.

  • Elution: Elute the analyte with a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Protein Precipitation for Biological Samples (e.g., Plasma): [1]

  • Sample: Take a known volume of the biological sample (e.g., 100 µL of plasma).[1]

  • Internal Standard: Add an appropriate internal standard (e.g., ¹³C₂-8:2 FTSA).

  • Precipitation: Add cold acetonitrile (B52724) (typically 4:1 v/v) to precipitate proteins.[1]

  • Vortex and Centrifuge: Vortex the sample to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant for analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically employed for separation.[1]

  • Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., water with ammonium acetate) and an organic mobile phase (e.g., methanol or acetonitrile) is common.[1]

  • Ionization: Electrospray ionization in negative mode (ESI-) is used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring the transition of the precursor ion to its specific product ions.[1]

Analytical Workflow for 8:2 FTSA

The following diagram illustrates a typical workflow for the analysis of 8:2 FTSA in environmental or biological samples.

Analytical_Workflow_8_2_FTSA cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Plasma, etc.) Extraction Extraction / Precipitation Sample->Extraction Add Internal Standard Cleanup Clean-up / Concentration Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC Reconstituted Extract MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification MS->Quant Raw Data Report Reporting Quant->Report

General analytical workflow for 8:2 FTSA.

Nuclear Magnetic Resonance (NMR) Spectral Data

Despite a comprehensive search of available scientific literature and databases, specific experimental ¹H, ¹³C, or ¹⁹F NMR spectral data (i.e., chemical shifts, coupling constants) for 8:2 FTSA could not be located. While ¹⁹F NMR is a recognized technique for the analysis of fluorinated compounds and has been used to study mixtures containing fluorotelomer sulfonates, detailed spectral assignments for isolated and purified 8:2 FTSA are not publicly available at this time. The synthesis of related fluorotelomer compounds often involves telomerization reactions, but a specific, detailed protocol for 8:2 FTSA synthesis and purification is not readily found in the literature.[4]

Conclusion

The analysis of 8:2 FTSA is predominantly achieved through LC-MS/MS, which provides the necessary sensitivity and selectivity for its detection in complex matrices. This guide has summarized the key mass spectral data and outlined the common experimental protocols for its analysis. The provided workflow diagram offers a visual representation of the analytical process. It is important to note the current lack of publicly available NMR spectral data for 8:2 FTSA, which highlights an area for future research and data sharing within the scientific community.

References

Thermal Stability of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (also known as 8:2 Fluorotelomer Sulfonic Acid or 8:2 FTSA). This document summarizes key thermal decomposition data, outlines relevant experimental methodologies, and illustrates the proposed decomposition pathways. Given the limited availability of data on the pure compound, this guide also incorporates information from studies on 8:2 FTSA in various environmental matrices and the general thermal behavior of long-chain perfluorinated sulfonic acids (PFSAs).

Executive Summary

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their high chemical and thermal stability. Understanding the thermal decomposition characteristics of this compound is crucial for its safe handling, use in elevated temperature applications, and for the development of effective disposal and remediation technologies. The thermal decomposition of 8:2 FTSA generally initiates at temperatures between 200 °C and 300 °C, with significant degradation occurring at temperatures of 400 °C and above. The decomposition process is complex, involving multiple reaction pathways that can lead to the formation of various smaller fluorinated compounds, as well as inorganic byproducts such as hydrogen fluoride (B91410) and sulfur oxides.

Quantitative Thermal Stability Data

The following table summarizes the available quantitative data on the thermal decomposition of this compound. It is important to note that these values are derived from studies on the compound within complex mixtures or adsorbed to matrices, and the thermal behavior of the pure substance may vary.

ParameterValue/RangeContext/Source
Onset of Decomposition 200 - 300 °CIn aqueous film-forming foam (AFFF) samples[1]
Near-Complete Decomposition ≥ 400 °CIn aqueous film-forming foam (AFFF) samples[1]
Significant Reduction in Soil 350 - 450 °CReduction of PFOA concentration in soil after 1 hour[2]
General PFSA Decomposition ≥ 450 °CFor Perfluorooctanesulfonic acid (PFOS) on granular activated carbon[3]

Experimental Protocols

The determination of the thermal stability of this compound typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below are generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-1000 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Monitor the differential heat flow between the sample and the reference.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak onset temperature and the integrated peak area provide information about the transition temperature and enthalpy, respectively.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that can proceed through several pathways. Research on 8:2 FTSA and other PFSAs suggests that the initial steps involve the cleavage of the C-S bond or the elimination of the sulfonic acid headgroup.[4] This is followed by a series of reactions involving the fluorinated alkyl chain.

ThermalDecompositionWorkflow cluster_initial Initial Compound cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_final Final Products 8_2_FTSA This compound (C8F17CH2CH2SO3H) Intermediate Unstable Intermediates (e.g., Radicals, Sultones) 8_2_FTSA->Intermediate Heat (200-400°C) Secondary_Products Perfluorinated Alkenes & Other Fluorinated Species Intermediate->Secondary_Products End-chain scission & recombination Final_Products Carbon Oxides (CO, CO2) Hydrogen Fluoride (HF) Sulfur Oxides (SOx) Secondary_Products->Final_Products Further fragmentation & oxidation

Caption: Generalized thermal decomposition pathway for this compound.

The following diagram illustrates a generalized workflow for the experimental analysis of the thermal stability of this compound.

ExperimentalWorkflow Experimental Workflow for Thermal Stability Analysis Sample Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC EGA Evolved Gas Analysis (e.g., TGA-MS, TGA-FTIR) TGA->EGA Data_TGA Mass Loss vs. Temperature (Decomposition Profile) TGA->Data_TGA Data_DSC Heat Flow vs. Temperature (Thermal Transitions) DSC->Data_DSC Data_EGA Identification of Decomposition Products EGA->Data_EGA Analysis Data Analysis and Interpretation Data_TGA->Analysis Data_DSC->Analysis Data_EGA->Analysis

Caption: Workflow for the experimental determination of thermal stability.

References

Isomers of 8:2 Fluorotelomer Sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 Fluorotelomer sulfonic acid (8:2 FTSA) is a member of the extensive class of per- and polyfluoroalkyl substances (PFAS). Its chemical structure consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is in turn bonded to a sulfonic acid functional group. The general chemical formula for 8:2 FTSA is C₈F₁₇CH₂CH₂SO₃H.[1] As with many PFAS compounds, 8:2 FTSA can exist in the form of multiple structural isomers, primarily differentiated by the branching of the perfluoroalkyl chain.[1] The isomeric composition of 8:2 FTSA is largely dependent on the manufacturing process employed.[2] This guide provides a comprehensive overview of the isomers of 8:2 FTSA, including their chemical structures, analytical methodologies for their characterization, and their environmental and biological transformations.

Chemical Structure and Isomerism

The isomers of 8:2 FTSA are categorized as either linear or branched. The manufacturing process is a key determinant of the resulting isomer profile.

  • Linear 8:2 FTSA: This isomer has a straight perfluorooctyl chain. It is the intended product of the telomerization process, which involves the reaction of perfluoroalkyl iodide (typically perfluorooctyl iodide) with tetrafluoroethylene, followed by further reactions to introduce the ethyl and sulfonic acid moieties.[2]

  • Branched 8:2 FTSA: These isomers contain a branched perfluorooctyl chain. They are typically formed as byproducts during the electrochemical fluorination (ECF) process. The ECF process is known to produce a complex mixture of both linear and branched isomers.[2] The exact structures of the branched isomers of 8:2 FTSA, including the specific location and nature of the branching (e.g., methyl or ethyl groups) on the perfluoroalkyl chain, are not extensively detailed in publicly available literature. However, based on the known branching patterns of other ECF-derived PFAS, it can be inferred that branching can occur at various positions along the perfluorinated backbone.

Quantitative Data

Quantitative data on the specific isomer composition of 8:2 FTSA in commercial products and environmental samples is limited. However, studies analyzing PFAS in aqueous film-forming foams (AFFF) have detected 8:2 FTSA, and it is understood that the isomer profile in these formulations will reflect the manufacturing process used. For instance, AFFF produced via telomerization would be expected to contain predominantly linear 8:2 FTSA, while those produced via ECF would contain a mixture of linear and branched isomers. The relative abundance of linear versus branched isomers can serve as a signature for source tracking of PFAS contamination.[3]

Table 1: General Isomer Profile of 8:2 FTSA Based on Manufacturing Process

Manufacturing ProcessPredominant Isomer(s)
TelomerizationLinear
Electrochemical Fluorination (ECF)Mixture of Linear and Branched

Experimental Protocols

The analysis of 8:2 FTSA and its isomers is primarily accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following provides a general experimental protocol for the analysis of 8:2 FTSA in environmental samples. It is important to note that for accurate isomer-specific quantification, the availability of corresponding analytical standards for each branched isomer is crucial.

Sample Preparation (Water Sample)
  • Sample Collection: Collect water samples in polypropylene (B1209903) bottles.

  • Fortification: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₂-8:2 FTSA) to correct for matrix effects and recovery losses.

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.

    • Gradient: Start with a higher aqueous percentage and gradually increase the organic solvent percentage to elute the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select the precursor ion (the deprotonated molecule [M-H]⁻ of 8:2 FTSA) and specific product ions for quantification and confirmation.

Table 2: Example LC-MS/MS Parameters for 8:2 FTSA Analysis

ParameterSetting
LC Column C18, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 527
Product Ion (Quantification) 507
Product Ion (Confirmation) 81

Biotransformation Pathway

While specific signaling pathways involving 8:2 FTSA isomers are not well-documented, studies on the biotransformation of other fluorotelomer sulfonates, such as 6:2 FTSA, provide insights into the likely metabolic fate of 8:2 FTSA. The biotransformation of fluorotelomer compounds is a significant area of research as it can lead to the formation of other persistent and potentially toxic PFAS. The following diagram illustrates a hypothetical biotransformation pathway for 8:2 FTSA based on analogous pathways for other fluorotelomer sulfonates.[4][5]

G Hypothetical Biotransformation Pathway of 8:2 FTSA 8:2_FTSA 8:2 Fluorotelomer Sulfonic Acid (C8F17CH2CH2SO3H) 8:2_FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (C8F17CH=CHCOOH) 8:2_FTSA->8:2_FTUCA Desulfonation & Oxidation PFNA Perfluorononanoic Acid (PFNA) (C8F17COOH) 8:2_FTSA->PFNA Direct Oxidation 8:2_FTCA 8:2 Fluorotelomer Carboxylic Acid (C8F17CH2COOH) 8:2_FTUCA->8:2_FTCA Reduction PFOA Perfluorooctanoic Acid (PFOA) (C7F15COOH) 8:2_FTCA->PFOA Chain Shortening Shorter_PFCAs Shorter-Chain Perfluorocarboxylic Acids (e.g., PFHpA, PFHxA) PFOA->Shorter_PFCAs Further Degradation

Caption: Hypothetical biotransformation pathway of 8:2 FTSA.

Conclusion

The isomers of 8:2 fluorotelomer sulfonic acid, particularly the distinction between linear and branched forms, are critical for understanding its environmental fate, transport, and sources. While analytical methods exist for the detection of 8:2 FTSA, a more comprehensive understanding of its isomer-specific properties and toxicological profiles requires the availability of pure analytical standards for various branched isomers. Further research is needed to fully elucidate the specific chemical structures of branched 8:2 FTSA isomers and to quantify their presence in commercial products and the environment. The biotransformation of 8:2 FTSA is a potential source of other persistent perfluorinated carboxylic acids, highlighting the need for a thorough assessment of the complete life cycle of these compounds.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals that are persistent in the environment and have been linked to potential adverse health effects. 8:2 fluorotelomer sulfonic acid (8:2 FTSA) is a member of the PFAS family and is considered a precursor to other persistent perfluoroalkyl acids like perfluorooctanoic acid (PFOA).[1] Accurate and sensitive quantification of 8:2 FTSA is essential for assessing human exposure, understanding its environmental fate, and ensuring the safety of consumer products.[1] This application note presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 8:2 FTSA in various matrices.

Principle

This method leverages the high selectivity and sensitivity of LC-MS/MS for the analysis of 8:2 FTSA.[1] The general workflow involves sample preparation to remove matrix interferences and concentrate the analyte, followed by chromatographic separation and mass spectrometric detection.[1] Isotope-labeled internal standards are typically used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[1]

Quantitative Data Summary

The performance of LC-MS/MS methods for 8:2 FTSA can vary depending on the sample matrix and the specific protocol employed. The following tables summarize key quantitative performance parameters from various validated methods.

Table 1: Method Performance Parameters for 8:2 FTSA Quantification

ParameterMatrixValueReference
Limit of Quantification (LOQ)Human Plasma0.009 - 0.245 µg/L (for a suite of 30 PFAS)[2]
Lower Limit of Quantitation (LLOQ)Human Plasma< 0.019 µg/L[1]
Method Detection Limit (MDL)Wastewater> 1 ng/L[1]
Linearity (R²)Drinking Water> 0.995[1]
RecoveryHuman Plasma87.9 - 113.1% (for a suite of 30 PFAS)[2]
Precision (RSD%)Human Plasma2.0 - 19.5% (for a suite of 30 PFAS)[2]

Table 2: Mass Spectrometry Parameters for 8:2 FTSA

ParameterValueReference
Ionization ModeNegative Electrospray (ESI-)[1][2]
Precursor Ion (m/z)527[3][4]
Product Ion 1 (m/z)507[3]
Product Ion 2 (m/z)81[4]

Experimental Protocols

The following are detailed protocols for the quantification of 8:2 FTSA in different matrices.

Protocol 1: Sample Preparation of Water Samples by Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for PFAS analysis in drinking water.[5]

  • Sample Pre-treatment: To a 500 mL water sample in a polypropylene (B1209903) bottle, add 2.31 g of ammonium (B1175870) acetate (B1210297) and mix well to achieve a concentration of 0.025 mol/L. Adjust the pH to 4 with acetic acid if necessary. Spike the sample with a mass-labeled internal standard.[1]

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 4 mL of 0.1% NH₃ in methanol (B129727), followed by 4 mL of methanol, and finally 4 mL of reagent water.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.[1]

  • Elution: Elute the analytes with 4 mL of methanol followed by 4 mL of 0.1% NH₃ in methanol.[5]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C and reconstitute in 0.5 mL of methanol.[5]

Protocol 2: Sample Preparation of Plasma/Serum Samples by Protein Precipitation

This protocol is a rapid and simple method suitable for biological fluids.[2]

  • Sample Aliquoting: To a 100 µL plasma or serum sample in a polypropylene microcentrifuge tube, add the internal standard solution.[2]

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.[2]

  • Vortexing: Vortex mix the sample for 30 seconds.[2]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.[2]

  • Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.[2]

    • Mobile Phase A: 10 mM ammonium acetate in water.[6]

    • Mobile Phase B: 10 mM ammonium acetate in methanol.[6]

    • Gradient: A gradient elution program should be optimized to achieve separation of 8:2 FTSA from other PFAS and matrix components.

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[7]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[4]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.[1]

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for 8:2 FTSA and its labeled internal standard.

      • 8:2 FTSA: Precursor ion 527 m/z, with product ions typically around 507 m/z and 81 m/z.[3][4]

    • Instrument Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximum sensitivity for 8:2 FTSA.

  • Data Analysis and Quality Control:

    • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 8:2 FTSA in the samples using this curve.[1]

    • Quality Control: Analyze procedural blanks, matrix spikes, and quality control (QC) samples with each batch to monitor for contamination, accuracy, and precision.[1]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Plasma) istd_spike Internal Standard Spiking sample->istd_spike extraction Extraction (SPE or Protein Precipitation) istd_spike->extraction concentration Concentration & Reconstitution extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation Inject ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification Raw Data qc_check Quality Control Check quantification->qc_check final_result Final Concentration Report qc_check->final_result

Caption: LC-MS/MS workflow for 8:2 FTSA quantification.

References

Application Notes: 1H,1H,2H,2H-Perfluorodecanesulfonic Acid as a High-Performance Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H,2H,2H-Perfluorodecanesulfonic acid (PFDS), also known by its common synonym 8:2 Fluorotelomer Sulfonate (8:2 FTS), is a specialized anionic fluorosurfactant. Its chemical structure consists of a hydrophobic and oleophobic perfluorinated carbon chain and a hydrophilic sulfonic acid head group. This amphiphilic nature allows it to significantly reduce the surface tension of aqueous solutions even at very low concentrations. PFDS is noted for its chemical and thermal stability, making it a valuable tool in various research and industrial applications, including as an emulsifier in polymerization reactions, a component in coating formulations, and a wetting agent.

Physicochemical Properties

PFDS is a polyfluoroalkyl substance (PFAS) with the chemical formula C₁₀H₅F₁₇O₃S and a molecular weight of 528.18 g/mol .[1][2] It is typically a low-melting solid and is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1] As a fluorosurfactant, its performance is characterized by its ability to lower surface tension and form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).

Key Applications in Research

  • Emulsion Polymerization: PFDS can be used as a primary emulsifier for the polymerization of fluorinated monomers to create stable fluoropolymer dispersions.[2][3] Its high efficiency allows for its use at low concentrations, typically in the range of 0.1% to 1% by weight of the aqueous phase.[2][3]

  • Surface Modification: The surfactant can be used to modify the surface properties of materials, creating low-energy surfaces that are water and oil repellent.

  • Wetting and Leveling Agent: In formulations such as coatings, inks, and cleaning solutions, PFDS ensures uniform spreading and wetting on various substrates.

  • Analytical Standards: As a certified reference material, PFDS is used in the quantitative analysis and monitoring of PFAS compounds in environmental samples.[4]

Safety and Handling Precautions

PFDS is classified as a per- and polyfluoroalkyl substance (PFAS), a class of chemicals known for their persistence in the environment. It is harmful if swallowed and causes serious eye damage.[2] Researchers must handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always work within a chemical fume hood.[5] Before use, the Safety Data Sheet (SDS) should be thoroughly reviewed. Waste and contaminated materials must be disposed of according to institutional and local regulations for hazardous chemical waste.

Quantitative Surfactant Properties

The surfactant properties of this compound (8:2 FTS) are critical for its application. The following tables summarize key quantitative data derived from experimental measurements.

Table 1: Physicochemical and Surfactant Properties of PFDS (8:2 FTS)

PropertyValueNotes
Molecular Formula C₁₀H₅F₁₇O₃S-
Molecular Weight 528.18 g/mol [1][2]
CAS Number 39108-34-4[1][2]
Appearance Low-melting solid[1]
Critical Micelle Concentration (CMC) ~0.05 mM (~26.4 mg/L)Estimated from the inflection point of the surface tension curve.[6]
Solubility Soluble in DMF, DMSO, Ethanol[1]

Table 2: Surface Tension of Aqueous PFDS (8:2 FTS) Solutions

Data is extracted and interpreted from the Szyszkowski model fit to experimental data presented in Fagan et al., 2023 (Supporting Information).[6]

Concentration (mM)Surface Tension (mN/m)
0.001~65
0.005~55
0.01~48
0.02~38
0.05 (CMC)~28
0.1~27
0.5~26

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol describes the determination of the CMC of PFDS in deionized water using a tensiometer. The CMC is identified as the concentration at which the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration.[7]

Materials:

  • This compound (PFDS)

  • High-purity deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers

Procedure:

  • Prepare Stock Solution: Accurately weigh a precise amount of PFDS and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 5 mM).

  • Prepare Dilutions: Create a series of dilutions from the stock solution, ranging from very low concentration (e.g., 0.001 mM) to a concentration well above the expected CMC (e.g., 1 mM).

  • Calibrate Tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72.8 mN/m at 20°C).

  • Measure Surface Tension:

    • Start with the most dilute solution to minimize cross-contamination.

    • Pour the solution into a clean beaker.

    • Measure the surface tension, ensuring the ring or plate is clean between measurements.

    • Repeat the measurement for each concentration, progressing from lowest to highest.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the PFDS concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions. The first region shows a sharp decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where surface tension remains relatively constant.[7]

    • The CMC is the concentration at the intersection point of the two extrapolated linear trendlines.[8]

Protocol 2: Representative Emulsion Polymerization of a Fluorinated Acrylate

This protocol provides a representative method for the emulsion polymerization of a common fluorinated monomer, 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), using PFDS as the surfactant. This procedure is adapted from general methods for fluoropolymer emulsion polymerization and may require optimization.[3][9][10]

Materials:

  • 2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer

  • This compound (PFDS)

  • Potassium persulfate (KPS) initiator

  • Deionized, deoxygenated water

  • Nitrogen gas (high purity)

  • Glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature control system.

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure it is clean and dry. Purge the entire system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Prepare Aqueous Phase: In a separate beaker, dissolve 0.5 g of PFDS in 100 mL of deionized, deoxygenated water. This creates a 0.5% w/v surfactant solution.

  • Charge Reactor: Transfer the PFDS solution into the reactor. Begin stirring at a moderate speed (e.g., 300 rpm).

  • Add Monomer: Add 20 g of the TFEMA monomer to the reactor. Allow the mixture to stir for 15-20 minutes to form a stable emulsion.

  • Initiate Polymerization:

    • Heat the reactor contents to the desired reaction temperature (e.g., 60°C).

    • Separately, dissolve 0.1 g of potassium persulfate (KPS) in 5 mL of deionized, deoxygenated water.

    • Once the reactor reaches a stable temperature, inject the KPS initiator solution to start the polymerization.

  • Reaction: Maintain the temperature and stirring for the duration of the polymerization (e.g., 4-6 hours). Monitor the reaction for changes in appearance (e.g., the emulsion turning from milky-white to a more translucent bluish-white).

  • Cooling and Collection: After the reaction period, cool the reactor to room temperature. The resulting product is a stable aqueous dispersion (latex) of the fluoropolymer.

Visualizations

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis weigh Weigh PFDS dissolve Dissolve in DI Water to create Stock Solution weigh->dissolve prepare Prepare Serial Dilutions dissolve->prepare measure Measure Surface Tension (Lowest to Highest Conc.) prepare->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC at Inflection Point plot->determine G cluster_micelle Micelle Formation Logic cluster_structure Amphiphilic Structure cluster_behavior Behavior in Water PFDS PFDS Molecule Tail Hydrophobic Perfluoroalkyl Tail PFDS->Tail has a Head Hydrophilic Sulfonate Head PFDS->Head has a LowC Below CMC: Monomers at Surface Tail->LowC repels water Head->LowC attracts water HighC Above CMC: Self-Assembly LowC->HighC increase concentration Micelle Micelle Formation HighC->Micelle leads to

References

Application Notes and Protocols for Solid-Phase Extraction of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8:2 Fluorotelomer sulfonic acid (8:2 FTSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of persistent environmental contaminants. Accurate quantification of 8:2 FTSA in environmental matrices is crucial for monitoring its fate and transport, assessing exposure risks, and understanding its potential toxicological effects. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of 8:2 FTSA from complex environmental samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and experimental protocols for the solid-phase extraction of 8:2 FTSA from water and soil/sediment samples.

I. Solid-Phase Extraction of 8:2 FTSA from Water Samples

This protocol is based on established methods such as ISO 21675:2019 and is suitable for various water matrices including drinking water, groundwater, and surface water.[2][3] Weak anion exchange (WAX) SPE cartridges are commonly recommended for the extraction of acidic PFAS like 8:2 FTSA due to their dual retention mechanism of ion exchange and hydrophobic interactions.[4]

Experimental Protocol: Water Samples

1. Sample Pre-treatment:

  • For a typical 500 mL water sample, adjust the pH to 3 with acetic acid or an ammonia (B1221849) solution if necessary.[3]

  • Add an appropriate amount of isotopically labeled internal standard solution to the sample.[3]

  • Thoroughly mix the sample by shaking.

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: Weak Anion Exchange (WAX), e.g., 150 mg, 6 mL.

  • Conditioning:

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 3-6 mL/min.[3]

    • Ensure the sorbent bed does not go dry during sample loading.

  • Washing:

    • Wash the cartridge with 4 mL of water.[1]

    • Wash the cartridge with 4 mL of an acetate (B1210297) buffer (e.g., 25 mM, pH 4).[1][3]

    • Dry the cartridge under vacuum for approximately 10 minutes.[1]

  • Elution:

    • Elute the analytes with 4 mL of methanol.[1]

    • Follow with a second elution step using 4 mL of 0.1% ammonium hydroxide in methanol.[1][3]

    • Collect the eluate in a clean polypropylene (B1209903) tube.

3. Eluate Concentration and Reconstitution:

  • Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at a temperature of 30-35°C.[1]

  • Add an instrument performance standard and reconstitute the final extract to 1 mL with a methanol/water mixture (e.g., 80:20 v/v) for LC-MS/MS analysis.[1]

Quantitative Data: 8:2 FTSA in Water
ParameterMatrixValueReference
RecoveryDrinking Water99.9 ± 5.8%[3]
RecoverySurface Water72-120%[1]
Method Detection Limit (MDL)Ultrapure Water0.28 ng/L[1]
Limit of Quantification (LOQ)Wastewater0.05 ng/mL[5]

II. Solid-Phase Extraction of 8:2 FTSA from Soil and Sediment Samples

The analysis of 8:2 FTSA in solid matrices like soil and sediment involves an initial solvent extraction step to transfer the analyte from the solid to a liquid phase, followed by SPE for cleanup and concentration.

Experimental Protocol: Soil and Sediment Samples

1. Sample Preparation and Solvent Extraction:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh approximately 2 g of the homogenized sample into a polypropylene centrifuge tube.

  • Add isotopically labeled internal standards.

  • Add 10 mL of 1% ammonia in methanol.[2]

  • Vortex for 1 minute, then sonicate for 30 minutes.[6]

  • Centrifuge the sample (e.g., at 4000 rpm for 15 minutes).[6]

  • Decant the supernatant into a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • SPE Cartridge: Carbon-based SPE cartridges are effective for cleanup.[2]

  • Conditioning:

    • Condition the cartridge with 4 mL of methanol.

  • Sample Loading:

    • Load the supernatant from the solvent extraction step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 4 mL of ultrapure water.[6]

  • Elution:

    • Elute the analytes with methanol.

    • Collect the eluate.

3. Eluate Concentration and Reconstitution:

  • Concentrate the eluate to a final volume of approximately 100 µL using a gentle stream of nitrogen.[6]

  • Reconstitute the sample to a final volume of 500 µL with methanol for LC-MS/MS analysis.[6]

Quantitative Data: 8:2 FTSA in Soil
ParameterMatrixValueReference
RecoveryLoamy Sand (low spike)99.9% (average for 59 PFAS)[2]
Relative Standard Deviation (RSD)Loamy Sand (low spike)13.5% (average for 59 PFAS)[2]

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of 8:2 FTSA from environmental samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Environmental Sample (Water or Soil/Sediment) Pretreatment Sample Pre-treatment (e.g., pH adjustment, solvent extraction) Sample->Pretreatment Conditioning 1. Cartridge Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Concentration Eluate Concentration & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS

Caption: Workflow for 8:2 FTSA extraction.

References

Application Notes and Protocols for the Quantification of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8:2 Fluorotelomer sulfonic acid (8:2 FTSA) is a member of the extensive class of per- and polyfluoroalkyl substances (PFAS), which are recognized as persistent organic pollutants. Due to their stability, they can bioaccumulate in various organisms, primarily in protein-rich tissues like the liver and blood.[1][2] Accurate quantification of 8:2 FTSA in biological tissues is crucial for assessing environmental contamination, understanding toxicokinetics, and determining exposure risks.[3] The primary analytical technique for the determination of 8:2 FTSA is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for detecting the low concentrations typically found in biological samples.[3]

Quantitative Data Summary

The following tables summarize key performance parameters from various validated methods and reported concentrations of 8:2 FTSA in different biological tissues.

Table 1: Method Performance Parameters for 8:2 FTSA Quantification

MatrixAnalytical TechniqueLimit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Human PlasmaLC-MS/MS0.009 - 0.245 µg/L (for a suite of 30 PFAS)87.9 - 113.12.0 - 19.5[3][4]
Biota (general)LC-MS/MS0.3 µg/kgNot SpecifiedNot Specified[5]
Seal Liver (Spike)LC-MS/MSNot Specified~227Not Specified[1][2]
Broiler TissuesLC-MS/MS0.10 - 1.5 µg/kg (for metabolites of 8:2 FTOH)78.0 - 90.3< 12.0[6]

Note: High recovery rates (>200%) in seal liver suggest significant matrix effects or analytical challenges for 8:2 FTSA in certain tissues.[1][2]

Table 2: Reported Concentrations of 8:2 FTSA in Wildlife Tissues

SpeciesTissueMean Concentration (ng/g wet weight)Range (ng/g wet weight)Reference
Moose (Alces alces)Lung3.2 ± 0.5Not Specified[7]
Moose (Alces alces)Muscle3.7 ± 0.7Not Specified[7]
Moose (Alces alces)Liver55.4 ± 19.2Not Specified[7]
Roe Deer (Capreolus capreolus)Muscle5.0 ± 0.5Not Specified[7]
Roe Deer (Capreolus capreolus)Lung7.9 ± 3.6Not Specified[7]
Marine MammalsVariousBelow Quantification LimitsNot Applicable[1][2]
Seabirds (Kittiwake)EggsNot Specified<0.2 - 77.5[8]

Experimental Protocols & Visualizations

The following section provides detailed methodologies for sample preparation and analysis.

Experimental Workflow for Tissue Analysis

The general workflow for quantifying 8:2 FTSA in biological tissues involves sample collection and homogenization, followed by extraction and analysis using LC-MS/MS.

8_2_FTSA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Tissue Sample (e.g., Liver, Muscle) Homogenize 2. Homogenization Sample->Homogenize Spike 3. Spike with Internal Standard (e.g., ¹³C₂-8:2 FTSA) Homogenize->Spike Extract 4. Solvent Extraction (e.g., Acetonitrile) Spike->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect LCMS 7. LC-MS/MS Analysis Collect->LCMS Data 8. Data Quantification LCMS->Data

Caption: General workflow for the analysis of 8:2 FTSA in biological tissues.

Protocol 1: Extraction from Solid Biological Tissues (e.g., Liver, Muscle)

This protocol is adapted from methodologies used for PFAS extraction from wildlife tissues.[7]

  • Homogenization: Weigh approximately 0.5 g of homogenized tissue into a polypropylene (B1209903) vial.

  • Internal Standard Spiking: Add a known amount (e.g., 5 ng) of a mass-labeled internal standard, such as ¹³C₂-8:2 FTSA, to the sample. This is critical for accurate quantification and correcting for matrix effects.

  • Extraction: Add 3 mL of cold acetonitrile (B52724) to the vial.

  • Mixing: Tightly cap the vial and vortex mix for at least 30 seconds. For more rigorous extraction, use a homogenizer or sonicator.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the solid tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean polypropylene tube for LC-MS/MS analysis. The extract may be further concentrated or cleaned up using Solid-Phase Extraction (SPE) if necessary.[9]

Protocol 2: Extraction from Blood Plasma (Protein Precipitation)

This protocol is a rapid and effective method for preparing plasma or serum samples.[3]

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.

  • Mixing: Vortex mix the sample vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Collection: Collect the clear supernatant for direct injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

These are typical starting parameters and may require optimization for specific instruments and matrices.

  • LC System: UHPLC or HPLC system.[9]

  • Column: A C18 reversed-phase column (e.g., 3.0 × 50 mm, 1.8 µm) is commonly used.[3]

  • Mobile Phase A: 2-mM ammonium (B1175870) acetate (B1210297) in ultrapure water.

  • Mobile Phase B: Methanol or acetonitrile.[9]

  • Flow Rate: 400 µL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[9]

  • Ionization Source: Electrospray ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both native 8:2 FTSA and its labeled internal standard must be optimized.

Biological Context: Precursor Biotransformation

8:2 FTSA can be an environmental degradation product of other precursor compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH). Understanding these transformation pathways is essential for a complete assessment of PFAS exposure, as the metabolism of precursors can be a significant source of more persistent PFAS like perfluorooctanoic acid (PFOA) in biota.[6][10]

Biotransformation_Concept Precursor Precursor Compounds (e.g., 8:2 FTOH) Metabolism Metabolic Processes (e.g., Oxidation) Precursor->Metabolism Intermediates Metabolic Intermediates (e.g., 8:2 FTCA, 8:2 FTUCA) Metabolism->Intermediates Terminal Terminal Products (e.g., PFOA, PFNA) Intermediates->Terminal Further Biotransformation

Caption: Conceptual diagram of PFAS precursor biotransformation in biological systems.

References

Application Notes and Protocols for the Use of 8:2 FTSA as a Reference Standard in PFAS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large and complex group of synthetic chemicals that have garnered significant attention due to their widespread presence, persistence in the environment, and potential adverse health effects. Accurate and reliable analytical methods are crucial for the monitoring and risk assessment of these compounds. 8:2 fluorotelomer sulfonic acid (8:2 FTSA), a member of the PFAS family, is frequently monitored in environmental and biological samples.[1] The use of a well-characterized reference standard is fundamental to achieving high-quality data in PFAS analysis. This document provides detailed application notes and protocols for the use of 8:2 FTSA as a reference standard, intended for researchers, scientists, and professionals in drug development.

The primary analytical technique for the determination of 8:2 FTSA is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] This method offers the high sensitivity and selectivity required for detecting the low concentrations of 8:2 FTSA typically found in various matrices.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data and performance parameters for the analysis of 8:2 FTSA in various matrices using LC-MS/MS.

Table 1: Method Performance for 8:2 FTSA Analysis in Different Matrices

ParameterMatrixValueReference
Method Detection Limit (MDL)Wastewater> 1 ng/L[2]
Lower Limit of Quantitation (LLOQ)Human Plasma< 0.019 µg/L[2]
Linearity (R²)Drinking Water> 0.995[2]
RecoveryPlant TissuesGenerally < 50% (matrix dependent)[2]
RecoveryDrinking Water79.0 - 83.4%
Precision (%RSD)Drinking Water1.6 - 4.6%

Table 2: Calibration Range and Linearity for 8:2 FTSA in Different Studies

StudyMatrixCalibration RangeLinearity (R²)
Fustinoni et al. (2021)Human PlasmaNot specified for individual compoundNot specified for individual compound
Munoz et al. (2020)PlacentaNot specifiedNot specified
Unnamed StudySerum (Birds and Mammals)0.05 to 10 ng/mL> 0.99
Unnamed StudyDrinking Water5 - 200 µg/L (injected standard)> 0.9950

Experimental Protocols

This section provides a generalized protocol for the analysis of 8:2 FTSA in water samples using solid-phase extraction (SPE) followed by LC-MS/MS. This protocol should be considered a starting point and may require optimization for different matrices or instrumentation.

Reagents and Materials
  • Standards: Native 8:2 FTSA analytical standard, Mass-labeled internal standard (e.g., ¹³C₂-8:2 FTSA).[2]

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Reagent water (Type I).[2]

  • Reagents: Ammonium (B1175870) acetate (B1210297), Ammonium hydroxide, Formic acid.[2]

  • Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WAX, 500 mg), Polypropylene (B1209903) tubes (15 mL and 50 mL).[2]

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2] To mitigate background PFAS contamination, a delay column installed before the injector is recommended.[2]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh 10.0 mg of the 8:2 FTSA reference material and dissolve it in 10 mL of methanol.[2]

  • Intermediate Stock Solution (e.g., 10 mg/L): Dilute the primary stock solution 1:100 with methanol.[2]

  • Working Standard Solutions (e.g., 5 - 200 µg/L): Prepare a series of calibration standards by serially diluting the intermediate stock solution in methanol.[2]

  • Store all solutions at 4°C and protect them from light.[2]

Sample Preparation (General Protocol using SPE for Water Samples)
  • Sample Pre-treatment: Take 500 mL of the water sample in a polypropylene bottle. If necessary, add a preservative and spike with the mass-labeled internal standard.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.[2]

  • Elution: Elute the analytes from the cartridge with an appropriate solvent (e.g., methanol).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A suitable C18 column is commonly used for the separation of PFAS.

  • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate or formic acid in water and methanol or acetonitrile is typically employed.

  • MS/MS Detection: The mass spectrometer is operated in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 8:2 FTSA and its labeled internal standard.

Data Analysis and Quality Control
  • Quantification: Identify and integrate the chromatographic peaks for 8:2 FTSA and its labeled internal standard. Create a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards. Determine the concentration of 8:2 FTSA in the samples using linear regression analysis of the calibration curve.[2]

  • Quality Control: To monitor for contamination, accuracy, and precision, analyze procedural blanks, matrix spikes, and quality control (QC) samples with each batch of samples.[2]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_output Output StandardPrep Standard Solution Preparation Spiking Spike with Internal Standard SampleCollection Sample Collection (e.g., Water) SampleCollection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution & Concentration SPE->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS DataProcessing Data Processing & Quantification LC_MS->DataProcessing Result Final Concentration of 8:2 FTSA DataProcessing->Result

Caption: General experimental workflow for the analysis of 8:2 FTSA.

References

Application Note and Protocol for the Derivatization of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTSA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and toxicological concern. Due to its high polarity and low volatility, direct analysis of 8:2 FTSA by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note provides a detailed protocol for the derivatization of 8:2 FTSA to a more volatile ester, enabling sensitive and specific analysis by GC-MS. The described method is based on an acid-catalyzed esterification using isopropanol (B130326).

Principle

The derivatization process involves the conversion of the sulfonic acid group of 8:2 FTSA into an isopropyl ester. This reaction is catalyzed by a strong acid, typically sulfuric acid, in the presence of isopropanol, which acts as both the solvent and the esterifying agent. The resulting isopropyl ester is significantly more volatile and less polar than the parent sulfonic acid, making it amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (8:2 FTSA) standard

  • Isopropanol (anhydrous, ≥99.5%)

  • Sulfuric acid (concentrated, 98%)

  • p-Toluenesulfonic acid (optional, as a catalyst)

  • n-Hexane (GC grade)

  • Deionized water (18 MΩ·cm)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample vials (2 mL, amber, with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Derivatization Procedure: Isopropyl Esterification
  • Sample Preparation : Accurately weigh a known amount of the sample containing 8:2 FTSA into a clean, dry 2 mL glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation : Prepare the esterification reagent by cautiously adding 1 mL of concentrated sulfuric acid to 9 mL of anhydrous isopropanol. For an alternative catalytic system, a solution of 10% sulfuric acid in isopropanol containing 0.1 g/mL of p-toluenesulfonic acid can be used[1].

  • Derivatization Reaction : Add 500 µL of the freshly prepared esterification reagent to the dried sample in the vial.

  • Reaction Incubation : Securely cap the vial and heat it at 70°C for 3 hours in a heating block or water bath[1]. Ensure the vial is tightly sealed to prevent the evaporation of the reagents.

  • Reaction Quenching and Extraction : After cooling to room temperature, add 1 mL of deionized water to the reaction mixture to quench the reaction.

  • Liquid-Liquid Extraction : Add 500 µL of n-hexane to the vial, cap it, and vortex vigorously for 1 minute to extract the derivatized 8:2 FTSA isopropyl ester into the organic phase.

  • Phase Separation : Centrifuge the vial at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of Organic Layer : Carefully transfer the upper n-hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample : The n-hexane extract is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.

Table 1: GC-MS Parameters for the Analysis of Derivatized 8:2 FTSA

ParameterSetting
Gas Chromatograph
ColumnDB-624 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeChemical Ionization (CI) or Electron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-650
Solvent Delay5 min

Data Presentation

Quantitative analysis can be performed by creating a calibration curve using derivatized 8:2 FTSA standards. The peak area of the characteristic ions of the 8:2 FTSA isopropyl ester is plotted against the concentration.

Table 2: Expected Quantitative Data from GC-MS Analysis

AnalyteRetention Time (min)Quantitation Ion (m/z)Confirmation Ion(s) (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
8:2 FTSA Isopropyl EsterTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The specific retention time and mass-to-charge ratios (m/z) for the quantitation and confirmation ions of the 8:2 FTSA isopropyl ester need to be determined experimentally by injecting a derivatized standard.

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with Sample (Containing 8:2 FTSA) dry_sample Evaporate to Dryness (if in solution) start->dry_sample add_reagent Add Isopropanol & Sulfuric Acid Catalyst dry_sample->add_reagent heat_react Heat at 70°C for 3 hours add_reagent->heat_react quench Quench with Deionized Water heat_react->quench extract Extract with n-Hexane quench->extract separate Separate Phases (Centrifuge) extract->separate collect Collect Organic Layer (Dry with Na2SO4) separate->collect gcms GC-MS Analysis collect->gcms end Data Acquisition & Analysis gcms->end

Caption: Workflow for the derivatization and GC-MS analysis of 8:2 FTSA.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship Analyte 8:2 FTSA (Non-volatile, Polar) Derivatization Derivatization (Isopropyl Esterification) Analyte->Derivatization is subjected to Derivative 8:2 FTSA Isopropyl Ester (Volatile, Less Polar) Derivatization->Derivative produces GCMS GC-MS Analysis Derivative->GCMS is analyzed by Data Quantitative Data GCMS->Data generates

Caption: Logical relationship for the analysis of 8:2 FTSA by GC-MS.

References

Application Notes and Protocols for 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) in Surface Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals.[1][2] The use of PFAS is subject to increasing regulatory scrutiny due to concerns about their persistence, bioaccumulation, and potential health effects.[1][2] Researchers should consult the latest safety and regulatory guidelines before using this substance.

Introduction to 8:2 FTSA in Surface Coatings

8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) is a synthetic fluorinated surfactant.[3] Like other fluorosurfactants, it is characterized by a molecule containing a hydrophobic and oleophobic fluorinated "tail" and a hydrophilic "head." This structure allows it to significantly reduce the surface tension of liquids at very low concentrations. In the context of surface coatings, 8:2 FTSA is anticipated to function as a high-performance wetting and leveling agent. Such additives are crucial for overcoming surface defects and ensuring a uniform and high-quality finish, particularly on low-energy or contaminated substrates. While specific performance data for 8:2 FTSA in coatings is limited in publicly available literature, its properties can be inferred from the general behavior of fluorosurfactants.

Physicochemical Properties of 8:2 FTSA

A summary of the available physicochemical data for 8:2 FTSA is presented in Table 1. This information is primarily derived from safety data sheets and chemical databases.

PropertyValueSource
Synonyms 1H,1H,2H,2H-Perfluorodecanesulfonic acid, 8:2 FtS[3]
Molecular Formula C10H5F17O3S[3]
Molecular Weight 528.2 g/mol [3]
Appearance Low-melting solid[3]
Purity ≥80%[3]
Storage -20°C[3]
Stability ≥ 4 years[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (approx. 10 mg/ml)[3]

Application Notes for Surface Coating Formulations

3.1. Primary Functions:

  • Substrate Wetting: 8:2 FTSA is expected to be highly effective at reducing the surface tension of a coating formulation. This allows the coating to spread uniformly over various substrates, including those with low surface energy (e.g., plastics) or minor surface contamination.

  • Leveling and Flow: By minimizing surface tension gradients that can cause defects like orange peel, cratering, and pinholes, 8:2 FTSA can significantly improve the flow and leveling of a coating, resulting in a smoother, more uniform film.

  • Anti-Stain and Easy-to-Clean Properties: The fluorinated tail of the molecule can orient at the coating-air interface, creating a low-energy surface that repels both water and oil-based stains. This can impart easy-to-clean and anti-graffiti properties to the cured coating.

3.2. Formulation Guidelines:

  • Dosage: Fluorosurfactants are typically effective at very low concentrations, often in the range of 0.005% to 0.1% by weight of the total formulation. The optimal concentration will depend on the specific coating system and the desired performance characteristics. It is crucial to determine the minimum effective concentration, as overuse can sometimes lead to issues like foam stabilization.

  • Addition Stage: For optimal performance, it is often recommended to split the addition of the fluorosurfactant. A portion can be added during the pigment grinding phase to aid in pigment wetting and dispersion, with the remainder added during the let-down stage to ensure effective surface tension reduction of the final formulation.

  • Compatibility: The compatibility of 8:2 FTSA with other formulation components (resins, solvents, other additives) should be thoroughly evaluated. While fluorosurfactants are generally quite stable, interactions with other components can affect performance.

  • Solvent Selection: Given its solubility in polar organic solvents, 8:2 FTSA should be readily incorporated into a wide range of solvent-borne and water-borne coating systems. For water-borne systems, it may be necessary to pre-disperse the 8:2 FTSA in a co-solvent before adding it to the main batch.

3.3. Potential Applications:

Based on the properties of fluorosurfactants, 8:2 FTSA could be a valuable additive in a variety of high-performance coatings, including:

  • Architectural paints and varnishes for improved stain resistance and durability.

  • Industrial coatings for metal and plastic substrates to ensure defect-free finishes.

  • Automotive coatings for enhanced appearance and environmental resistance.

  • Floor polishes and waxes for improved leveling and soil resistance.

Experimental Protocols

The following protocols provide a general framework for evaluating the performance of 8:2 FTSA in a surface coating formulation. These should be adapted based on the specific coating system and available equipment.

4.1. Protocol for Evaluating Wetting and Leveling Properties

Objective: To determine the effect of 8:2 FTSA concentration on the surface tension, substrate wetting, and leveling of a model coating formulation.

Materials:

  • Base coating formulation (e.g., a simple acrylic latex paint)

  • 8:2 FTSA

  • Appropriate solvent for 8:2 FTSA (e.g., ethanol)

  • Tensiometer (for measuring surface tension)

  • Contact angle goniometer

  • Drawdown bar and charts

  • Leveling test blade

Procedure:

  • Preparation of 8:2 FTSA Stock Solution: Prepare a 1% stock solution of 8:2 FTSA in a compatible solvent.

  • Formulation of Test Coatings:

    • Prepare a control batch of the base coating without any 8:2 FTSA.

    • Prepare a series of test batches with increasing concentrations of 8:2 FTSA (e.g., 0.01%, 0.025%, 0.05%, 0.1% by weight). Add the appropriate amount of the 8:2 FTSA stock solution to each test batch and mix thoroughly.

  • Surface Tension Measurement:

    • Measure the static surface tension of the control and each test formulation using a tensiometer.

    • Record the surface tension values and plot them against the concentration of 8:2 FTSA.

  • Contact Angle Measurement:

    • Apply a small droplet of the control and each test formulation onto a standardized substrate (e.g., a clean glass slide or a specific plastic panel).

    • Measure the static contact angle of each droplet using a goniometer. Lower contact angles indicate better wetting.

    • Record and compare the contact angles for the different formulations.

  • Leveling Evaluation:

    • Use a leveling test blade to apply a drawdown of the control and each test formulation onto a sealed chart.

    • Allow the coatings to cure under controlled conditions.

    • Visually assess the leveling of each coating, looking for the disappearance of the drawdown stripes. Assign a rating (e.g., from 1 to 10, where 10 is perfect leveling).

  • Data Analysis and Reporting:

    • Summarize the surface tension, contact angle, and leveling data in a table.

    • Analyze the results to determine the optimal concentration of 8:2 FTSA for achieving the desired wetting and leveling properties.

4.2. Protocol for Evaluating Stain Resistance

Objective: To assess the ability of 8:2 FTSA to improve the stain resistance and cleanability of a cured coating.

Materials:

  • Cured coating panels from the previous protocol (control and various 8:2 FTSA concentrations)

  • A selection of common staining agents (e.g., coffee, red wine, mustard, permanent marker, oil)

  • Sponge or cloth

  • Mild detergent solution

  • Colorimeter or spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Application of Stains:

    • On each cured coating panel, apply a small, uniform amount of each staining agent.

    • Allow the stains to set for a specified period (e.g., 1 hour).

  • Cleaning Procedure:

    • Gently wipe away any excess staining agent with a dry cloth.

    • Using a sponge or cloth dampened with a mild detergent solution, attempt to clean the stained areas using a consistent number of strokes and pressure.

    • Rinse the panels with clean water and allow them to dry completely.

  • Evaluation of Stain Removal:

    • Visually assess the degree of stain removal for each panel and each staining agent. Assign a rating (e.g., from 1 to 5, where 5 is complete removal).

    • For a more quantitative assessment, use a colorimeter to measure the color difference (ΔE) between the stained/cleaned area and an unstained area of the same panel. A lower ΔE value indicates better stain removal.

  • Data Analysis and Reporting:

    • Tabulate the stain resistance ratings or ΔE* values for each formulation and staining agent.

    • Compare the performance of the coatings containing 8:2 FTSA to the control to determine the effectiveness of the additive in improving stain resistance.

Visualizations

5.1. Logical Relationship in Coating Formulation

G cluster_grind Grind Phase cluster_letdown Let-down Phase Solvent Solvent/Dispersant Grind_Mix High-Speed Dispersion Solvent->Grind_Mix Pigment Pigment/Fillers Pigment->Grind_Mix FTSA_Grind 8:2 FTSA (Optional) FTSA_Grind->Grind_Mix Letdown_Mix Gentle Mixing Grind_Mix->Letdown_Mix Mill Base Resin Resin/Binder Resin->Letdown_Mix Additives Other Additives Additives->Letdown_Mix FTSA_Letdown 8:2 FTSA FTSA_Letdown->Letdown_Mix Final_Coating Final_Coating Letdown_Mix->Final_Coating Final Coating

Caption: Logical flow of a typical coating formulation process.

5.2. Experimental Workflow for Surfactant Evaluation

G cluster_tests Performance Testing start Start: Define Base Formulation prep_formulations Prepare Formulations (Control & +8:2 FTSA) start->prep_formulations surf_tension Surface Tension prep_formulations->surf_tension contact_angle Contact Angle prep_formulations->contact_angle leveling Leveling prep_formulations->leveling stain_resistance Stain Resistance prep_formulations->stain_resistance analysis Data Analysis & Comparison surf_tension->analysis contact_angle->analysis leveling->analysis stain_resistance->analysis conclusion Conclusion: Optimal 8:2 FTSA Concentration analysis->conclusion

Caption: Workflow for evaluating 8:2 FTSA in coatings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 8:2 FTSA in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor chromatographic peak shape of 8:2 Fluorotelomer Sulfonate (8:2 FTSA) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: My 8:2 FTSA peak is exhibiting tailing. What are the primary causes?

A1: Peak tailing is a common issue in the analysis of polar compounds like 8:2 FTSA and can be attributed to several factors.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the anionic sulfonate group of 8:2 FTSA can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns.[1][2] Other potential causes include:

  • Column Contamination: Accumulation of matrix components or strongly retained compounds at the column inlet can disrupt the chromatography.[1][3]

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase.[1][4]

  • Extra-Column Effects: Excessive tubing length or dead volumes in the system can lead to peak broadening and tailing.[1]

  • Metal Interactions: 8:2 FTSA can interact with stainless steel components in the LC flow path, such as tubing and frits, leading to chelation or adsorption.[1]

Q2: How can I improve the peak shape of 8:2 FTSA by modifying the mobile phase?

A2: Mobile phase optimization is a critical step for improving peak shape.[5] For anionic compounds like 8:2 FTSA, consider the following adjustments:

  • Lowering the pH: Operating at a lower pH (e.g., around 3) can suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[2][5]

  • Using Mobile Phase Additives: The addition of ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is a common practice in PFAS analysis.[5] Increasing the ionic strength of the mobile phase can help mask active sites on the stationary phase.[5]

  • Incorporating a Weak Acid: Adding a weak acid like formic acid helps to control and maintain a low pH.[5] A buffered mobile phase, created by combining a weak acid and its corresponding ammonium salt, can lead to more robust and reproducible chromatography.[5]

Q3: What are the ideal LC column characteristics for 8:2 FTSA analysis?

A3: While standard C18 columns are widely used for PFAS analysis, certain column features can significantly enhance peak shape.[5]

  • End-capped Columns: To minimize interactions with residual silanols, use a column that is highly deactivated or end-capped.

  • Inert Hardware: Columns with PEEK or other inert hardware are recommended to prevent on-column interactions with metal frits and the column body.[5]

  • Alternative Stationary Phases: If peak tailing persists on a C18 column, consider exploring alternative stationary phases, such as those with polar-embedded groups, which may offer different selectivity and reduced interaction with the sulfonate group.[5]

Q4: My peak shape is poor for all compounds, not just 8:2 FTSA. What should I investigate?

A4: If all peaks in your chromatogram are tailing or broad, the issue is likely systemic rather than specific to the analyte chemistry.[6] Potential causes include:

  • Extra-column volume: Check for and minimize the length and internal diameter of all tubing.[7] Ensure all fittings are properly connected to avoid dead volume.[7]

  • Column failure: A void at the head of the column or a partially plugged frit can cause poor peak shape for all analytes.[6]

  • Detector issues: The detector cell may have a large volume or be contaminated.

Q5: Could my sample preparation be the cause of poor peak shape?

A5: Yes, the sample preparation and injection solvent can significantly impact peak shape.

  • Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[1][4] It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[4]

  • Sample Matrix Effects: Co-extracted matrix components can interfere with the chromatography, leading to poor peak shape.[8] Employing a sample cleanup step, such as solid-phase extraction (SPE), can help remove these interferences.[8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape for 8:2 FTSA.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Systemic Issue Suspected check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_extra_column_vol Check for Extra-Column Volume (tubing, fittings) system_issue->check_extra_column_vol check_column_health Inspect Column Health (voids, plugged frit) check_extra_column_vol->check_column_health resolve Peak Shape Improved check_column_health->resolve optimize_mobile_phase Optimize Mobile Phase (pH, additives) analyte_issue->optimize_mobile_phase check_sample_prep Review Sample Preparation (injection solvent, cleanup) optimize_mobile_phase->check_sample_prep consider_column Consider Alternative Column (end-capped, inert hardware) check_sample_prep->consider_column consider_column->resolve

Caption: A troubleshooting workflow for diagnosing poor peak shape.

Quantitative Data Summary

The following table summarizes typical starting conditions for the LC-MS analysis of 8:2 FTSA and other PFAS, which may require optimization for specific instruments and matrices.

ParameterTypical Conditions
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm)[9]
Mobile Phase A Water with additives such as 2-20 mM ammonium acetate or 0.1% formic acid.[5][10][11][12]
Mobile Phase B Methanol (B129727) or Acetonitrile, often with the same additives as Mobile Phase A.[5][10][11][12]
Flow Rate 0.4 - 0.6 mL/min[9][10][11][12]
Injection Volume 5 - 10 µL[9]
Column Temperature 30 - 40°C[9]
MS Ionization Mode Electrospray Ionization (ESI) in negative mode.[13]
MS Source Parameters Ion Spray Voltage: ~ -4500 V; Source Temperature: optimized for specific instrument; Gas flows (nebulizer, heater, curtain): optimized for specific instrument.[9]
MS Acquisition Mode Multiple Reaction Monitoring (MRM) or Scheduled MRM™.[10]

Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

This protocol provides a systematic approach to optimizing the mobile phase to reduce peak tailing for 8:2 FTSA.

Objective: To improve the peak asymmetry of 8:2 FTSA by adjusting the mobile phase pH and additive concentration.

Materials:

  • 8:2 FTSA analytical standard

  • LC-MS grade methanol and water[13]

  • Formic acid[13]

  • Ammonium acetate[13]

  • Your LC-MS system and a C18 column

Procedure:

  • Establish a Baseline:

    • Prepare a standard mobile phase, for example:

      • Mobile Phase A: Water with 2 mM Ammonium Acetate

      • Mobile Phase B: Methanol with 2 mM Ammonium Acetate

    • Inject a standard solution of 8:2 FTSA and record the chromatogram.

    • Calculate the peak asymmetry or tailing factor. A value close to 1 is ideal.

  • Condition 1: Lower the pH

    • Modify Mobile Phase A to: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate.

    • Modify Mobile Phase B to: Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate.

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the 8:2 FTSA standard and acquire the chromatogram.

  • Condition 2: Increase Ionic Strength

    • Using the acidic mobile phase from the previous step, increase the concentration of Ammonium Acetate in both Mobile Phase A and B to 10 mM.

    • Equilibrate the column, inject the standard, and acquire the chromatogram.

  • Condition 3: Further Increase Ionic Strength

    • If peak shape is still not optimal, further increase the Ammonium Acetate concentration to 20 mM in both mobile phases.

    • Equilibrate, inject, and acquire the chromatogram.

Data Analysis:

  • For each condition, measure the peak asymmetry or tailing factor.

  • Compare the peak shapes, retention times, and signal intensities across the different mobile phase compositions to determine the optimal conditions for your analysis.

Underlying Chemical Interactions

The following diagram illustrates the chemical interactions that can lead to poor peak shape for 8:2 FTSA.

G cluster_column Silica-Based C18 Stationary Phase cluster_analyte 8:2 FTSA Analyte silanol Residual Silanol Group (Si-OH) secondary_interaction Undesired Secondary Interaction (Causes Tailing) c18 C18 Alkyl Chain ideal_interaction Desired Hydrophobic Interaction sulfonate Anionic Sulfonate Head (-SO3-) sulfonate->silanol Ionic/H-Bonding tail Fluorinated Carbon Tail tail->c18 Retention

Caption: Interactions between 8:2 FTSA and a C18 stationary phase.

References

Technical Support Center: Extraction of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid (8:2 FTSA) from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTSA) from soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 8:2 FTSA from soil matrices.

Issue Potential Cause(s) Troubleshooting Steps
Low Recovery of 8:2 FTSA Incomplete Extraction: The solvent may not be effectively desorbing the analyte from the soil matrix. Soil properties like high organic matter or clay content can lead to strong adsorption.[1]Optimize Extraction Solvent: Consider using methanol (B129727) with a modifier. Alkaline conditions (e.g., 0.3% ammonium (B1175870) hydroxide (B78521) in methanol or methanol/sodium hydroxide) can improve the extraction of acidic PFAS like 8:2 FTSA.[2] Acidified methanol has also been used effectively.[3] Increase Extraction Energy: Employ techniques like sonication, vortexing, or microwave-assisted extraction to enhance desorption.[4][5] Multiple Extraction Cycles: Perform multiple extraction cycles (e.g., three cycles) to ensure complete removal of the analyte from the soil.[2]
Matrix Effects: Co-extracted substances from the soil can interfere with the analytical measurement (e.g., ion suppression in LC-MS/MS).[6]Incorporate a Cleanup Step: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., Agilent Bond Elut Carbon S for PFAS) to remove interfering matrix components.[6] Note that some studies suggest SPE can lead to an underestimation of concentrations, so careful validation is necessary.[3]
Analyte Loss During Sample Processing: 8:2 FTSA can adhere to glassware and other lab equipment.Use Appropriate Labware: Utilize polypropylene (B1209903) (PP) centrifuge tubes and vials to minimize adsorption.[4] Thorough Rinsing: Ensure all transfer steps are quantitative by thoroughly rinsing containers with the extraction solvent.
High Background Contamination Contaminated Solvents/Reagents: Solvents, water, and reagents can be a source of PFAS contamination.Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and reagents specifically tested for low PFAS background.[4] Run Method Blanks: Always include method blanks (all reagents and steps without the sample) to assess background levels.[6]
Contaminated Lab Equipment: PFAS are ubiquitous and can be present in many laboratory materials, including PTFE components in instruments.PFAS-Free Workflow: Whenever possible, use equipment and consumables certified as PFAS-free.[7] Avoid using materials containing fluoropolymers in the sample flow path. Thorough Cleaning: Meticulously clean all reusable labware.[8]
Poor Reproducibility (High %RSD) Inhomogeneous Soil Sample: The distribution of 8:2 FTSA in the soil sample may not be uniform.Homogenize the Sample: Thoroughly air-dry, sieve, and homogenize the soil sample before taking a subsample for extraction.[4]
Inconsistent Experimental Procedure: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.Standardize the Protocol: Adhere strictly to a validated and documented experimental protocol for all samples in a batch.[8]
Peak Shape Issues in LC-MS/MS Matrix Interference: Co-eluting matrix components can affect the chromatography.Improve Sample Cleanup: Optimize the SPE cleanup procedure to better remove interfering compounds.[6] Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column chemistry to improve separation from interferences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting 8:2 FTSA from soil?

A1: Methanol is a commonly used and effective solvent for the extraction of 8:2 FTSA from soil.[4][8] The efficiency can often be improved by modifying the methanol with a base, such as 0.3% to 1% ammonium hydroxide, or an acid.[2][6][9] The choice may depend on the specific soil type and the range of PFAS being analyzed.

Q2: Is a cleanup step necessary after solvent extraction?

A2: A cleanup step, typically using solid-phase extraction (SPE), is highly recommended, especially for complex soil matrices.[6] This step helps to remove co-extracted substances that can interfere with the LC-MS/MS analysis and cause matrix effects like ion suppression.[6] However, it is crucial to validate the cleanup method to ensure that it does not lead to a loss of the target analyte.[3]

Q3: How can I minimize PFAS contamination during my experiment?

A3: Minimizing contamination is critical for accurate PFAS analysis. Key practices include:

  • Using high-purity, PFAS-free solvents and reagents.[4]

  • Employing polypropylene labware instead of glass where possible to reduce adsorption.[4]

  • Avoiding any equipment containing fluoropolymers (e.g., Teflon) in the sample path.[10]

  • Thoroughly cleaning all reusable equipment.[8]

  • Regularly running method blanks to monitor for background contamination.[6]

Q4: What are the typical recovery rates for 8:2 FTSA from soil?

A4: Recovery rates can vary depending on the method and the soil matrix. However, with optimized methods, average recoveries are often in the range of 70-130%.[11] For example, one study using an automated solvent extraction system reported recoveries of 132%, 113%, and 103% for 8:2 FTSA in spiked soil samples at different concentrations.[2] Another study using solvent extraction followed by SPE cleanup reported an average recovery of 99.9% for a suite of 59 PFAS compounds, including 8:2 FTSA.[6]

Q5: What analytical technique is most suitable for quantifying 8:2 FTSA?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the quantification of 8:2 FTSA in soil extracts.[4] It offers the high sensitivity and selectivity required to detect these compounds at low concentrations in complex environmental samples.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of 8:2 FTSA from soil.

Table 1: Recovery of 8:2 FTSA using Automated Solvent Extraction

Spiking Level% Recovery% RSD (n=3)
Low1017.8
Mid1017.1
High1055.8

Data sourced from a study utilizing an automated extraction system (EDGE). The specific concentrations for low, mid, and high spikes were not detailed in the provided information.[12]

Table 2: Recovery of 8:2 FTSA in a Quality Control Study

Sample Matrix% Recovery
Soil QC132
Soil QC113
Soil QC72
Soil QC103

Data from a quality control study using the EDGE PFAS system following EPA Method 1633A.[2]

Experimental Protocols

Method 1: Solvent Extraction with Sonication and SPE Cleanup

This protocol is based on a method for the quantification of fluorotelomer compounds in soil.[4]

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.

  • Extraction:

    • Weigh 2 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex for 1 minute.

    • Sonicate in a water bath for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Decant the supernatant into a clean 50 mL polypropylene tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., Agilent Bond Elut Carbon S for PFAS) according to the manufacturer's instructions.

    • Load the extracted supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the 8:2 FTSA using a suitable solvent.

  • Concentration and Analysis:

    • Concentrate the eluate to approximately 100 µL using a gentle stream of nitrogen.

    • Reconstitute the sample to a final volume of 500 µL with methanol.

    • Transfer the final extract to a polypropylene autosampler vial for analysis by LC-MS/MS.

Method 2: Alkaline Methanol Extraction with SPE Cleanup

This protocol is based on a method for the analysis of 59 PFAS compounds in soil.[6]

  • Sample Preparation: Weigh 2 g of the soil matrix into a 15 mL centrifuge tube.

  • Spiking: Spike the sample with internal standards.

  • Extraction:

    • Add 10 mL of 1% ammonia (B1221849) in methanol (v/v).

    • Tumble for 1 hour.

    • Centrifuge at 1,900 rpm for 10 minutes.

  • Cleanup:

    • Decant the extract into an Agilent Bond Elut Carbon S for PFAS cartridge.

    • Collect the eluate into a clean 15 mL centrifuge tube.

    • Neutralize the eluate with 50 µL of acetic acid.

  • Preparation for Analysis:

    • Combine 790 µL of the extract with 10 µL of an isotope performance standard and 200 µL of purified water.

    • Analyze by LC-MS/MS.

Visualizations

Extraction_Workflow A Soil Sample Collection and Homogenization B Weigh 2g of Soil A->B C Add Extraction Solvent (e.g., Methanol) B->C D Extraction (Vortex/Sonicate/Tumble) C->D E Centrifugation D->E F Collect Supernatant E->F G SPE Cleanup (Optional but Recommended) F->G H Elution G->H I Concentration (Nitrogen Evaporation) H->I J Reconstitution I->J K LC-MS/MS Analysis J->K

Caption: General workflow for the extraction and analysis of 8:2 FTSA from soil samples.

Troubleshooting_Tree Start Low Analyte Recovery? Cause1 Incomplete Extraction Start->Cause1 Yes Cause2 Matrix Effects Start->Cause2 Yes Cause3 Analyte Loss Start->Cause3 Yes Solution1a Optimize Solvent (e.g., add NH4OH) Cause1->Solution1a Solution1b Increase Extraction Energy (Sonication) Cause1->Solution1b Solution2 Incorporate/Optimize SPE Cleanup Cause2->Solution2 Solution3 Use Polypropylene Labware Cause3->Solution3

Caption: Decision tree for troubleshooting low recovery of 8:2 FTSA in soil extraction.

References

Technical Support Center: Analysis of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 8:2 fluorotelomer sulfonic acid (8:2 FTSA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 8:2 FTSA?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of 8:2 FTSA analysis, which typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix components can either suppress or enhance the ionization of 8:2 FTSA in the mass spectrometer's source.[1] This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. The organic and inorganic composition of complex samples like soil, wastewater, and biological fluids can all contribute to these effects.[2][3]

Q2: Why is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) the preferred analytical technique for 8:2 FTSA?

A2: LC-MS/MS is the primary analytical technique for the determination of 8:2 FTSA due to its high sensitivity and selectivity.[4][5] This is crucial for detecting the low concentrations of 8:2 FTSA typically found in environmental and biological samples.[4] The technique allows for the specific detection and quantification of 8:2 FTSA even in the presence of other related compounds.

Q3: What are the most common sample preparation techniques to minimize matrix effects for 8:2 FTSA analysis?

A3: The choice of sample preparation is critical and depends on the sample matrix.[4] Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used cleanup method to remove matrix interferences.[5] For acidic per- and polyfluoroalkyl substances (PFAS) like 8:2 FTSA, Weak Anion Exchange (WAX) sorbents are generally recommended.[1][4]

  • Protein Precipitation: For biological fluids like plasma, a simple protein precipitation with a solvent like cold acetonitrile (B52724) can be sufficient to remove the bulk of the protein matrix.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is often used for more complex food and environmental samples to reduce matrix effects.[4]

Q4: How can isotope-labeled internal standards help in overcoming matrix effects?

A4: The use of isotope-labeled internal standards is a highly effective strategy to compensate for matrix effects and variations in recovery during sample preparation and analysis.[1][5] An ideal internal standard for 8:2 FTSA would be its corresponding isotopically labeled analog (e.g., ¹³C₂-8:2 FTSA).[3] These standards are added to the sample at the beginning of the analytical process and are assumed to behave identically to the native analyte, including being subject to the same degree of ion suppression or enhancement.[6] By measuring the ratio of the native analyte to its labeled internal standard, accurate quantification can be achieved.[5]

Troubleshooting Guide

Problem 1: Low recovery of 8:2 FTSA.

  • Q: My recovery for 8:2 FTSA is consistently low. What are the potential causes and solutions?

    • A: Low recovery can stem from several factors:

      • Inappropriate SPE Sorbent: Ensure you are using a Weak Anion Exchange (WAX) sorbent, which is recommended for the anionic nature of 8:2 FTSA.[1]

      • Suboptimal Elution Solvent: The elution solvent should typically contain a small percentage of a weak base, such as 0.1% to 2% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to effectively elute the anionic 8:2 FTSA from the SPE sorbent.[1]

      • Analyte Breakthrough: During sample loading on the SPE cartridge, if the flow rate is too high or the sample volume exceeds the sorbent's capacity, the analyte can pass through without being retained.[1] Consider reducing the sample volume or using a cartridge with a larger sorbent bed.

      • Sorption to Labware: Long-chain PFAS like 8:2 FTSA have a tendency to adsorb to surfaces like glass and certain plastics.[1] Pre-rinsing labware with the elution solvent can help mitigate this issue.

Problem 2: High background or contamination.

  • Q: I am observing a high background signal for 8:2 FTSA in my procedural blanks. What are the likely sources of contamination?

    • A: Contamination can be introduced at various stages of the analytical process:

      • Contaminated Solvents or Reagents: Always use HPLC-grade or higher purity solvents and reagents. It is good practice to test all solvents and reagents for background levels of 8:2 FTSA.[1]

      • Carryover from SPE Manifold: Thoroughly clean the SPE manifold between samples to prevent cross-contamination.[1]

      • Laboratory Environment: The laboratory environment itself can be a source of PFAS contamination. Minimize the use of materials containing fluoropolymers in the lab.

Problem 3: Poor chromatographic peak shape.

  • Q: The chromatographic peak for 8:2 FTSA is broad or shows tailing. How can I improve the peak shape?

    • A: Poor peak shape can be due to several factors:

      • Matrix Interference: Co-eluting matrix components can interfere with the chromatography. An effective cleanup step, such as using a graphitized carbon black (GCB) or a specialized carbon SPE cartridge, can improve peak shape by reducing matrix interference.[2]

      • LC Column Issues: Ensure the analytical column is appropriate for PFAS analysis and has not degraded.

      • Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of additives, can significantly impact peak shape. Optimization of the mobile phase may be necessary.

Data on 8:2 FTSA Analysis

The following table summarizes recovery data for 8:2 FTSA from various studies, highlighting the impact of different analytical methods and matrices.

ReferenceMatrixSample PreparationAnalytical TechniqueRecovery (%)Precision (RSD%)
Fustinoni et al. (2021)[4]Human PlasmaProtein PrecipitationLC-MS/MS87.9 - 113.1 (for a suite of 30 PFAS)2.0 - 19.5 (for a suite of 30 PFAS)
Munoz et al. (2020)[4]PlacentaAcetonitrile Extraction & SPELC-MS/MSNot specified for 8:2 FTSA individuallyNot specified for 8:2 FTSA individually
Agilent Application Note[2]SoilSolvent Extraction & SPE (Bond Elut Carbon S)LC-MS/MS~99.9 (average for 59 PFAS)13.5 (average for 59 PFAS)
Shimadzu Application Note[7]WastewaterSolid-Phase ExtractionLC-MS/MS81 - 116 (for high concentration spike)Not Specified

Experimental Protocols

Protocol 1: Protein Precipitation for 8:2 FTSA in Plasma[4]
  • To a 100 µL plasma sample, add an appropriate volume of an internal standard solution containing isotopically labeled 8:2 FTSA.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex mix the sample for 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 8:2 FTSA[4]
  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.

  • Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interferences.

  • Elution: Elute the 8:2 FTSA from the cartridge using a basic methanolic solution (e.g., methanol with 0.1-2% ammonium hydroxide).

  • Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Water, Soil) Add_IS Add Isotope-Labeled Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, Solvent Extraction) Add_IS->Extraction Cleanup Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: General experimental workflow for the analysis of 8:2 FTSA.

troubleshooting_guide Start Start Troubleshooting Issue Identify Primary Issue Start->Issue Low_Recovery Low Recovery Issue->Low_Recovery Low Signal High_Background High Background Issue->High_Background Contamination Poor_Peak_Shape Poor Peak Shape Issue->Poor_Peak_Shape Bad Chromatography Check_SPE Check SPE Sorbent & Elution Low_Recovery->Check_SPE Check_Labware Check for Adsorption to Labware Low_Recovery->Check_Labware Check_Solvents Check Solvents & Reagents High_Background->Check_Solvents Check_Manifold Clean SPE Manifold High_Background->Check_Manifold Optimize_Cleanup Optimize Cleanup Method Poor_Peak_Shape->Optimize_Cleanup Check_LC Check LC Column & Mobile Phase Poor_Peak_Shape->Check_LC

References

Technical Support Center: 1H,1H,2H,2H-Perfluorodecanesulfonic Acid (8:2 FTSA) Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (also known as 8:2 FTSA) standard solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8:2 FTSA) and why is its stability important?

A1: this compound (8:2 FTSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a fluorotelomer sulfonic acid.[1] It is often considered a precursor compound that can degrade to form other persistent perfluoroalkyl acids (PFAAs).[1][2] The stability of its standard solutions is critical for accurate quantification in environmental monitoring, toxicological studies, and other research applications. Inaccurate standard concentrations due to degradation can lead to erroneous experimental results.

Q2: What is the expected shelf life of a commercial 8:2 FTSA standard solution?

A2: While many fluorinated compounds are presumed to be highly stable, comprehensive long-term stability studies for all individual PFAS solutions are not always publicly available.[3] However, a leading supplier, Wellington Laboratories, suggests that their reference solutions, when stored unopened in the provided ampoule, should retain their accuracy for at least two years from the date of delivery, with ongoing stability studies to refine this further.[3] The primary degradation pathway for many of these compounds is likely photolysis, so protection from light is crucial.[4]

Q3: What are the recommended solvents for preparing and diluting 8:2 FTSA standards?

A3: Methanol (B129727) is the most common solvent for commercial 8:2 FTSA standard solutions and is recommended for preparing dilutions.[5][6] Studies have shown that many PFAS, including the structurally similar 6:2 fluorotelomer sulfonate, are stable in methanol and deionized water for at least 30 days at room temperature.[5] For LC-MS/MS analysis, mobile phases typically consist of a mixture of methanol and water with additives like ammonium (B1175870) acetate.

Q4: How should I store my 8:2 FTSA standard solutions?

A4: Proper storage is critical to maintain the integrity of your standard solutions. Here are the general guidelines:

  • Temperature: Store stock and working solutions in a refrigerator at 2-8°C. For long-term storage, some protocols suggest -20°C.

  • Light: Protect solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[4] Photodegradation is a potential issue for fluorotelomer compounds.

  • Container: Use polypropylene (B1209903) (PP) or high-density polyethylene (B3416737) (HDPE) containers for storing and preparing solutions, as PFAS can adsorb to glass surfaces.[7] If glass must be used, silanization may be necessary.

Stability of 8:2 FTSA Standard Solutions

While extensive quantitative stability data for 8:2 FTSA standard solutions is limited in publicly available literature, the following table summarizes the available information and general expectations for PFAS standards.

SolventTemperatureDurationStability ObservationCitation
MethanolRoom Temperature (~20°C)~30 daysNo measurable degradation observed for structurally similar 6:2 FtS.[5]
Deionized WaterRoom Temperature (~20°C)~30 daysNo measurable degradation observed for structurally similar 6:2 FtS.[5]
Methanol (in unopened ampoule)Refrigerated (recommended)At least 2 yearsExpected to retain accuracy based on supplier information and ongoing studies.[3]
MethanolLong-term (months to years)Potential for esterification of perfluoroalkyl carboxylic acids, though this is less of a concern for sulfonic acids. It is still best practice to prepare fresh dilutions regularly.[3]

Troubleshooting Guide

Issue: Low or No Analyte Signal in LC-MS/MS Analysis

dot

Caption: Troubleshooting workflow for low or no 8:2 FTSA signal.

Potential Cause 1: Adsorption to Labware

  • Problem: PFAS, particularly long-chain compounds like 8:2 FTSA, are known to adsorb to surfaces, especially glass and even some plastics.[7] This can lead to a significant loss of the analyte from the solution, resulting in lower-than-expected concentrations.

  • Solution:

    • Use polypropylene (PP) or high-density polyethylene (HDPE) volumetric flasks, vials, and pipette tips for all standard and sample preparations.

    • Before use, rinse all labware that will come into contact with the standard solution with methanol.

    • Briefly sonicate or vortex the standard solution before taking an aliquot to ensure any adsorbed compound is redissolved.

Potential Cause 2: Standard Degradation

  • Problem: Although generally stable, improper storage or handling can lead to the degradation of the standard solution. Exposure to light can cause photodegradation of fluorotelomer compounds.[4] Using a solvent other than methanol or water could also potentially lead to instability.[5]

  • Solution:

    • Always store standard solutions in the dark, either in amber vials or by wrapping clear vials.

    • Ensure solutions are stored at the recommended temperature (refrigerated at 2-8°C).

    • Prepare fresh working standards from a stock solution frequently, ideally daily or weekly, depending on the sensitivity of the analysis.

    • Verify the expiration date of the commercial stock solution.

Potential Cause 3: Contamination

  • Problem: The ubiquitous nature of PFAS in laboratory environments can lead to contamination of blanks and standards, causing inaccurate results.

  • Solution:

    • Use dedicated, PFAS-free labware.

    • Ensure all solvents and reagents are HPLC or LC-MS grade and have been tested for PFAS contamination.

    • Be mindful of potential sources of contamination in the lab, such as PTFE-containing materials, food packaging, and certain clothing.

Experimental Protocols

Preparation of Working Standard Solutions

This protocol describes the preparation of a series of calibration standards from a commercial stock solution.

Materials:

  • This compound (8:2 FTSA) certified stock solution (e.g., 50 µg/mL in methanol)

  • HPLC-grade or LC-MS-grade methanol

  • Polypropylene (PP) volumetric flasks and autosampler vials

  • Calibrated micropipettes with PP tips

Procedure:

  • Allow the commercial stock solution to equilibrate to room temperature before opening.

  • Prepare an intermediate stock solution by diluting the commercial stock in a PP volumetric flask with methanol. For example, to prepare a 1 µg/mL intermediate stock from a 50 µg/mL commercial stock, pipette 200 µL of the commercial stock into a 10 mL PP volumetric flask and bring to volume with methanol.

  • From the intermediate stock, prepare a series of calibration standards in PP volumetric flasks or vials. For example, to prepare a 10 ng/mL standard, dilute 100 µL of the 1 µg/mL intermediate stock to a final volume of 10 mL with methanol.

  • Cap all solutions tightly and vortex briefly.

  • Store all prepared solutions at 2-8°C and protected from light.

dot

Experimental_Workflow start Start: Obtain Commercial 8:2 FTSA Stock Solution equilibrate Equilibrate Stock to Room Temperature start->equilibrate prepare_intermediate Prepare Intermediate Stock (e.g., 1 µg/mL in PP flask) equilibrate->prepare_intermediate prepare_calibration Prepare Calibration Curve Standards (Serial dilution in PP vials) prepare_intermediate->prepare_calibration vortex Vortex All Solutions prepare_calibration->vortex store Store at 2-8°C, Protected from Light vortex->store analyze LC-MS/MS Analysis store->analyze

Caption: Workflow for preparing 8:2 FTSA working standards.

References

Technical Support Center: Purification of Crude 1H,1H,2H,2H-Perfluorodecanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1H,1H,2H,2H-Perfluorodecanesulfonic acid (also known as 8:2 Fluorotelomer Sulfonate or 8:2 FTS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound (8:2 FTS) is typically synthesized via the telomerization of vinylidene fluoride, followed by sulfonation. Potential impurities can arise from starting materials, byproducts, and degradation products. These may include:

  • Other Fluorotelomer Sulfonates: Homologues with different fluorinated chain lengths (e.g., 6:2 FTS, 10:2 FTS).

  • Unreacted Starting Materials: Residual reagents from the synthesis process.

  • 8:2 Fluorotelomer Alcohol (8:2 FTOH): A common precursor or byproduct.[1]

  • Perfluorooctanoic Acid (PFOA): Can be formed as a degradation product of 8:2 FTOH.[1]

  • Inorganic Salts: Byproducts from the sulfonation and neutralization steps.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods include:

  • Fluorous Solid-Phase Extraction (F-SPE): This is a highly selective method for separating highly fluorinated compounds from non-fluorinated or less-fluorinated organic impurities.[2][3]

  • Recrystallization: A classic purification technique for solid compounds. Finding a suitable solvent system is key for successful recrystallization of this highly fluorinated and polar compound.

  • Ion-Exchange Chromatography: Effective for removing ionic impurities.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product should be assessed using a combination of analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of per- and polyfluoroalkyl substances (PFAS) like 8:2 FTS, offering high sensitivity and selectivity.[4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide structural confirmation and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): Can be used for routine purity checks.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound's solubility at the crystallization temperature is too high, or the solution is supersaturated.- Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a cold bath. - Use a less polar solvent or a solvent mixture: Screen for solvent systems where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider mixtures of polar solvents (e.g., ethanol, isopropanol) with less polar co-solvents. - Scratch the inside of the flask: Use a glass rod to create nucleation sites. - Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.
Low recovery of purified product. - The compound is too soluble in the recrystallization solvent at low temperatures. - Too much solvent was used.- Minimize the amount of hot solvent used for dissolution. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. - Wash the collected crystals with a minimal amount of cold solvent.
Product is not pure after recrystallization. - The chosen solvent does not effectively discriminate between the product and impurities. - Impurities co-precipitate with the product.- Perform a second recrystallization using a different solvent system. - Consider a pre-purification step such as a charcoal treatment to remove colored impurities, or a wash with a solvent in which the impurities are soluble but the product is not.
Foam-like crystals are obtained. This can be influenced by the solvent choice and crystallization conditions.- Try recrystallizing with stirring. - Experiment with different solvents or solvent mixtures , as this can significantly impact crystal morphology.[9]
Fluorous Solid-Phase Extraction (F-SPE)
Problem Potential Cause Troubleshooting Steps
Low recovery of the fluorinated compound in the fluorophilic elution. - Incomplete elution: The elution solvent is not strong enough to desorb the compound from the fluorous stationary phase. - Breakthrough during loading or washing: The loading or washing solvent is too "fluorophilic," causing the product to elute prematurely.- Increase the volume or strength of the fluorophilic elution solvent (e.g., switch from methanol (B129727) to a more fluorophilic solvent like methyl perfluorobutyl ether). - Use a more "fluorophobic" loading and washing solvent system (e.g., increase the water content in the methanol/water or acetonitrile/water mixture). - Reduce the sample loading volume. [3]
Impurities are present in the final fluorinated fraction. - Ineffective washing: The washing step did not completely remove the non-fluorinated or less-fluorinated impurities. - Co-elution: Some impurities have sufficient fluorine content to be retained on the column and elute with the product.- Increase the volume of the fluorophobic wash. - Optimize the composition of the wash solvent to be just strong enough to remove impurities without eluting the target compound. - Consider a secondary purification step like recrystallization if closely related fluorinated impurities are present.
Slow flow rate through the cartridge. - Clogging: Particulate matter in the crude sample is blocking the frit of the cartridge. - High viscosity of the sample/solvent. - Pre-filter the crude sample solution before loading it onto the F-SPE cartridge. - Dilute the sample to reduce its viscosity.

Data Presentation

Table 1: Quantitative Data Summary for Purification of this compound

Purification MethodTypical Purity AchievedExpected YieldKey Considerations
Recrystallization >95% (highly dependent on solvent system and number of recrystallizations)50-80%Solvent selection is critical and may require extensive screening.
Fluorous Solid-Phase Extraction (F-SPE) >98%70-95%Highly effective for removing non-fluorinated and less-fluorinated impurities.
HPLC Purification >99%Variable, depends on scaleSuitable for obtaining very high purity material for analytical standards but may be less practical for large-scale purification.

Note: The values presented in this table are estimates based on general principles and data for similar compounds. Actual results may vary depending on the specific experimental conditions and the nature of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent system should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Fluorous Solid-Phase Extraction (F-SPE)

This protocol is adapted from general F-SPE procedures and is suitable for separating the highly fluorinated this compound from non-fluorinated or less-fluorinated impurities.[3]

Materials:

  • Crude this compound

  • Fluorous SPE cartridge (e.g., silica (B1680970) gel with a C8F17-bonded phase)

  • SPE manifold

  • Loading solvent (e.g., Dimethylformamide - DMF)

  • Fluorophobic wash solvent (e.g., 80:20 Methanol:Water)

  • Fluorophilic elution solvent (e.g., Methanol)

  • Collection tubes

Procedure:

  • Cartridge Conditioning: Condition the fluorous SPE cartridge by passing 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH:H₂O) through it.

  • Sample Loading: Dissolve the crude sample in a minimal amount of loading solvent (e.g., DMF). Load the sample solution onto the conditioned cartridge.

  • Fluorophobic Wash: Wash the cartridge with several column volumes of the fluorophobic wash solvent to elute the non-fluorinated and less-fluorinated impurities. Collect this fraction separately.

  • Fluorophilic Elution: Elute the desired highly fluorinated compound, this compound, with a fluorophilic solvent (e.g., methanol). Collect this fraction in a clean collection tube.

  • Solvent Removal: Evaporate the solvent from the fluorophilic fraction under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude 1H,1H,2H,2H- Perfluorodecanesulfonic Acid dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying under Vacuum filter_wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

fspe_workflow start Crude Sample load Load onto Conditioned Fluorous SPE Cartridge start->load wash Wash with Fluorophobic Solvent (e.g., 80:20 MeOH:H2O) load->wash elute Elute with Fluorophilic Solvent (e.g., MeOH) wash->elute impurities Non/Less-Fluorinated Impurities wash->impurities product Purified 1H,1H,2H,2H- Perfluorodecanesulfonic Acid elute->product

Caption: Experimental workflow for Fluorous Solid-Phase Extraction (F-SPE) of 8:2 FTS.

troubleshooting_logic start Purification Issue (e.g., Low Purity) check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_fluorinated Are Impurities Highly Fluorinated? check_impurities->is_fluorinated is_polar Are Impurities Polar or Non-polar? check_impurities->is_polar fspe Use F-SPE to Separate Based on Fluorine Content is_fluorinated->fspe Yes recrystallize Use Recrystallization with Optimized Solvent is_fluorinated->recrystallize No is_polar->fspe Non-polar is_polar->recrystallize Polar chromatography Consider Preparative HPLC for Difficult Separations fspe->chromatography recrystallize->chromatography

Caption: Logical flowchart for troubleshooting purification issues based on impurity characteristics.

References

Technical Support Center: Method Development for Separating 8:2 FTSA from other PFAS Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing analytical methods for the separation of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA) from its isomers and other PFAS compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of 8:2 FTSA from its isomers?

A1: The primary challenges in separating 8:2 FTSA from its isomers stem from their similar physicochemical properties. Isomers of 8:2 FTSA have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is essential. The key challenges include:

  • Structural Similarity: Branched and linear isomers of fluorotelomer sulfonates have very similar structures, leading to close elution times on standard reversed-phase columns.

  • Co-elution: In complex matrices, other PFAS compounds or matrix components can co-elute with 8:2 FTSA isomers, causing ion suppression or enhancement in the mass spectrometer and affecting accurate quantification.

  • Lack of Commercial Standards: The availability of certified reference standards for all 8:2 FTSA isomers is limited, making peak identification and method validation challenging.

Q2: Which analytical technique is most suitable for the analysis of 8:2 FTSA and its isomers?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of 8:2 FTSA and other PFAS compounds.[1][2][3] LC provides the necessary separation of isomers, while MS/MS offers high sensitivity and selectivity for detection and quantification.

Q3: What type of HPLC/UPLC column is recommended for separating 8:2 FTSA isomers?

A3: A C18 reversed-phase column is the most common choice for the separation of PFAS, including 8:2 FTSA.[1][4] For improved resolution of isomers, consider using columns with different selectivities, such as those with a more hydrophobic stationary phase or those designed specifically for PFAS analysis. Some studies suggest that alternative chemistries may offer better separation of branched and linear isomers.

Q4: What are the typical mobile phase compositions used for the analysis of 8:2 FTSA?

A4: The most common mobile phases for PFAS analysis are based on a mixture of water and an organic solvent, typically methanol (B129727) or acetonitrile (B52724), with an added modifier.[1][4]

  • Aqueous Phase (Mobile Phase A): Typically consists of ultrapure water with a modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to control pH and improve peak shape.[1]

  • Organic Phase (Mobile Phase B): Usually methanol or acetonitrile. Methanol is often preferred as it can provide better separation for some PFAS isomers.

  • Modifier: Ammonium acetate is a common additive that helps to maintain a consistent pH and improve the ionization efficiency in the mass spectrometer.

Q5: How can I improve the resolution between closely eluting 8:2 FTSA isomers?

A5: To improve the resolution between isomers, you can try the following:

  • Optimize the Gradient: A shallower gradient with a slower increase in the organic mobile phase percentage can enhance the separation of closely eluting peaks.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Adjust Mobile Phase Composition: Experiment with different organic solvents (methanol vs. acetonitrile) or different modifiers and concentrations.

  • Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect separation.

  • Use a Longer Column or a Column with a Smaller Particle Size: This increases the number of theoretical plates and can lead to better separation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.Adjust the pH of the aqueous mobile phase with a suitable buffer like ammonium acetate. Dilute the sample or inject a smaller volume. Use a column specifically designed for PFAS analysis to minimize secondary interactions.
Low Signal Intensity / Poor Sensitivity Ion suppression from co-eluting matrix components. Suboptimal MS/MS parameters. Inefficient ionization.Improve sample cleanup to remove interfering matrix components. Optimize MS/MS parameters (e.g., collision energy, precursor/product ion selection) for 8:2 FTSA. Adjust the mobile phase modifier to enhance ionization.
Inconsistent Retention Times Fluctuation in mobile phase composition. Column temperature variation. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a stable temperature. Replace the column if it has degraded.
Co-elution of Isomers Insufficient chromatographic resolution.Optimize the gradient program (shallower gradient). Try a different column with a different selectivity. Adjust the mobile phase composition (e.g., switch from methanol to acetonitrile or vice versa).
High Background Contamination Contamination from laboratory environment, solvents, or equipment.Use PFAS-free solvents and reagents. Clean all glassware and equipment thoroughly. Use a delay column to separate background PFAS from the analytical column.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of 8:2 FTSA

This protocol provides a starting point for method development. Optimization will be required for specific instruments and sample matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Cartridge: Weak Anion Exchange (WAX) SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by ultrapure water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a mild solvent to remove interferences.

  • Elution: Elute the 8:2 FTSA and other PFAS using a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 2-5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Start with a low percentage of B, gradually increase to elute PFAS, then return to initial conditions for re-equilibration. A shallow gradient is recommended for isomer separation.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Specific precursor and product ions for 8:2 FTSA should be optimized.
Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters found in the literature for general PFAS analysis, which can be adapted for 8:2 FTSA method development.

ReferenceColumnMobile Phase AMobile Phase BKey Findings
[1]Zorbax eclipse plus RRHD C18 (3.0 × 50 mm, 1.8 µm)2-mM ammonium acetate in ultrapure waterMethanolAchieved separation of various PFAS classes.
[4]Shim-packTM Velox SP-C18 (150 mm x 2.1 mm x 2.7 µm)WaterMethanolDemonstrated separation of branched and linear isomers of PFHxS and PFOS.
[5]Agilent ZORBAX Eclipse Plus C18, 3.0 × 50 mm; 1.8 µm5 mM Ammonium acetate in waterMethanolAnalysis of 30 PFASs in eight different classes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous or Solid Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Load Concentration Evaporation & Reconstitution Extraction->Concentration Elute LC UPLC/HPLC Separation (C18 Column) Concentration->LC Inject MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Ionization Data Data Acquisition & Processing MS->Data Detection

Caption: Experimental workflow for the analysis of 8:2 FTSA.

Troubleshooting_Logic Start Analytical Issue Encountered Q1 Poor Peak Shape? Start->Q1 A1 Adjust Mobile Phase pH Check for Column Overload Q1->A1 Yes Q2 Low Sensitivity? Q1->Q2 No A1->Q2 A2 Optimize Sample Cleanup Tune MS/MS Parameters Q2->A2 Yes Q3 Isomer Co-elution? Q2->Q3 No A2->Q3 A3 Optimize LC Gradient Try Different Column Q3->A3 Yes End Problem Resolved Q3->End No A3->End

Caption: A logical troubleshooting guide for common LC-MS/MS issues.

References

"addressing adsorptive losses of 1H,1H,2H,2H-Perfluorodecanesulfonic acid during sampling"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the adsorptive losses of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTSA) during sampling and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing adsorptive loss critical for 8:2 FTSA analysis?

Q2: What are the primary factors influencing the adsorptive loss of 8:2 FTSA?

A2: The primary factors include:

  • Container Material: The type of plastic or glass used for sample collection and storage plays a crucial role.

  • Sample Matrix: The composition of the sample (e.g., water, soil, biological fluid) can affect the adsorption behavior of 8:2 FTSA.

  • pH of the Sample: The acidity or alkalinity of the sample can influence the surface charge of both the analyte and the container, thereby affecting adsorption.[1][2]

  • Storage Time and Temperature: The duration and temperature of sample storage can impact the extent of adsorptive losses.[3][4]

  • Solvent Composition: For standards and extracts, the solvent can significantly influence the stability and recovery of 8:2 FTSA.[3][4]

Q3: Which type of container is recommended for collecting aqueous samples containing 8:2 FTSA?

A3: High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) containers are highly recommended for collecting and storing aqueous samples containing 8:2 FTSA.[5][6] Glass containers should be avoided for aqueous samples as studies have shown significant adsorption of long-chain PFAS, like 8:2 FTSA, to glass surfaces.[5][7] However, for standards prepared in an organic solvent like methanol (B129727), glass vials may be acceptable.[6]

Q4: How does pH affect the adsorption of 8:2 FTSA?

A4: The adsorption of 8:2 FTSA is inversely related to pH.[1][2] At lower pH values, the surface of materials like silica (B1680970) or metal oxides can become more positively charged, leading to a stronger attraction for the negatively charged sulfonate group of the 8:2 FTSA anion. This results in greater adsorptive losses at acidic pH.

Q5: Can adding a solvent to my aqueous sample reduce adsorptive losses?

A5: Yes, the addition of a miscible organic solvent, such as methanol, to aqueous samples can significantly reduce the adsorptive losses of long-chain PFAS like 8:2 FTSA to container surfaces.[3][4] A common recommendation is to add methanol to achieve a final concentration that helps keep the analyte in solution and minimizes its interaction with the container walls.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the adsorptive loss of 8:2 FTSA.

Issue 1: Low or Inconsistent Recovery of 8:2 FTSA in Samples
Potential Cause Troubleshooting Step
Inappropriate Sample Container Verify that high-density polyethylene (HDPE) or polypropylene (PP) containers were used for aqueous sample collection and storage. If glass containers were used, note the potential for significant analyte loss and consider re-sampling with appropriate containers.
Adsorption to Labware During Sample Preparation Pre-rinse all labware (e.g., pipette tips, autosampler vials) that will contact the sample with a solvent known to minimize 8:2 FTSA adsorption, such as methanol. Use polypropylene labware whenever possible.
Suboptimal Sample pH For environmental water samples, measure the pH. If the pH is low (acidic), be aware of the increased potential for adsorptive losses. While pH adjustment may alter the sample chemistry, buffering samples to a neutral or slightly basic pH can sometimes mitigate losses.
Extended Storage Time Analyze samples as quickly as possible after collection. If storage is necessary, keep the samples refrigerated (e.g., at 4°C) and minimize the storage duration.[3][4]
Sample Matrix Effects For complex matrices, consider matrix-matched calibration standards to compensate for potential interferences and adsorptive behavior specific to that matrix.
Issue 2: Contamination of Blanks with 8:2 FTSA
Potential Cause Troubleshooting Step
Contaminated Sampling Equipment Ensure all sampling equipment is made of PFAS-free materials (e.g., stainless steel, HDPE, polypropylene). Thoroughly decontaminate reusable equipment between sampling locations using a validated cleaning procedure.
Cross-Contamination During Sampling Wear powder-free nitrile gloves and change them frequently, especially between samples.[8] Avoid using materials containing fluoropolymers (e.g., Teflon®) in the sampling workflow.
Contaminated Reagents or Solvents Use HPLC-grade or higher purity solvents and reagents that are certified as PFAS-free. Run solvent blanks to check for background contamination.
Leaching from Labware Use pre-screened and certified PFAS-free laboratory consumables, including autosampler vials, caps, and septa. Avoid septa with a PTFE lining.

Data Presentation: Adsorptive Losses of 8:2 FTSA

The following table summarizes the percentage loss of 8:2 FTSA to different container materials after 7 days of storage at room temperature in a 100% aqueous solution, based on available research.

Container MaterialAverage % Loss of 8:2 FTSA (after 7 days)
Polypropylene (PP) High
High-Density Polyethylene (HDPE) High
Glass Lower than PP and HDPE
Polyethylene Terephthalate (PET) Lower than PP and HDPE

Note: "High" indicates that these materials showed the greatest losses for long-chain PFAS in the cited study. The study also demonstrated that adding methanol to the aqueous solution significantly reduced these losses for all materials.[3][4]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Aqueous Sample Collection

This protocol is a general guideline and should be adapted to specific project requirements.

  • Pre-Sampling Preparation:

    • Gather all necessary sampling supplies: certified PFAS-free HDPE or polypropylene sample bottles, powder-free nitrile gloves, cooler with wet ice, and field logbook.

    • Avoid using any materials containing fluoropolymers. Do not use chemical ice packs.[4]

  • Sampling Procedure:

    • Wash hands thoroughly before putting on nitrile gloves.

    • If sampling from a tap, allow the water to run for at least 5 minutes to flush the system.[8][9]

    • Remove any aerators or screens from the tap before collecting the sample.[8]

    • Reduce the water flow to a gentle stream to avoid splashing.

    • Uncap the sample bottle without touching the inside of the cap or the bottle opening.

    • Fill the sample bottle, leaving a small headspace.

    • Securely cap the bottle.

    • Label the bottle with a unique sample identifier, date, and time.

  • Sample Storage and Transport:

    • Place the collected sample in a cooler with wet ice immediately.

    • Maintain the sample at a low temperature (e.g., ≤ 6°C) during transport to the laboratory.

    • Analyze the sample as soon as possible.

Protocol 2: Mitigation of Adsorptive Losses in the Laboratory
  • Container Selection:

    • For sample processing and analysis, use polypropylene autosampler vials.

  • Solvent Rinsing:

    • Before use, rinse all sample transfer-ware (e.g., pipette tips) and autosampler vials with methanol to minimize surface adsorption.

  • Sample Preparation:

    • If sample dilution is required, use a solvent mixture that helps to keep 8:2 FTSA in solution, such as a water/methanol blend.

    • Vortex samples before analysis to ensure homogeneity and to potentially re-dissolve any analyte that may have adsorbed to the container walls.[10]

  • Quality Control:

    • Prepare and analyze laboratory blanks and matrix spikes to assess recovery and potential contamination.

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing 8:2 FTSA Adsorptive Losses cluster_sampling Sampling cluster_storage Storage & Transport cluster_lab_prep Laboratory Preparation cluster_analysis Analysis A Use HDPE or PP Bottles B Wear Nitrile Gloves A->B C Flush Tap Before Collection B->C D Store at Low Temperature (e.g., 4°C) C->D Sample Collected E Minimize Storage Time D->E F Use PP Vials E->F Sample Received G Pre-rinse Labware with Methanol F->G H Vortex Sample Before Analysis G->H I LC-MS/MS Analysis H->I Sample Prepared J Use Matrix-Matched Standards I->J

Caption: Workflow for minimizing 8:2 FTSA adsorptive losses.

Troubleshooting_Guide Troubleshooting Low Recovery of 8:2 FTSA Start Low or Inconsistent 8:2 FTSA Recovery Q1 Were HDPE or PP containers used for aqueous samples? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was labware pre-rinsed with solvent? A1_Yes->Q2 Sol1 Significant loss likely. Re-sample with appropriate containers if possible. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the sample vortexed before analysis? A2_Yes->Q3 Sol2 Implement pre-rinsing step with methanol to mitigate adsorption to labware. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other factors: - Matrix effects - Storage duration - Sample pH A3_Yes->End Sol3 Vortex samples to ensure homogeneity and potentially re-dissolve adsorbed analyte. A3_No->Sol3

Caption: Troubleshooting logic for low 8:2 FTSA recovery.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 1H,1H,2H,2H-Perfluorodecanesulfonic Acid (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTSA), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is paramount for environmental monitoring, toxicological assessment, and ensuring product safety. This guide provides an objective comparison of validated analytical methods for 8:2 FTSA, presenting supporting experimental data and detailed protocols to facilitate the selection of the most suitable methodology.

The landscape of analytical techniques for 8:2 FTSA is dominated by highly sensitive and selective methods capable of detecting trace levels of this compound in complex matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the primary and most robust technique for the determination of 8:2 FTSA.[1][2] However, gas chromatography-mass spectrometry (GC-MS) and its tandem counterpart (GC-MS/MS) also offer viable alternatives, particularly for neutral and more volatile PFAS compounds.[3][4]

Performance Comparison of Analytical Methods

The choice of an analytical method is often dictated by the sample matrix, the required sensitivity, and the specific goals of the analysis. The following tables summarize key performance parameters from various validated methods for the analysis of 8:2 FTSA and other PFAS, offering a comparative overview.

Analytical TechniqueMatrixSample PreparationKey Validation ParametersReference
LC-MS/MSHuman PlasmaProtein PrecipitationLLOQ: 0.009 - 0.245 µg/L (for a suite of 30 PFAS); Accuracy: 87.9 - 113.1%; Precision (RSD%): 2.0 - 19.5%[5]
LC-MS/MSHuman SerumProtein Precipitation & Phospholipid RemovalMDL: 0.01 - 0.17 ng/mL; Linearity (R²): >0.995; Precision (RSD%): 2 - 20%[6]
LC-MS/MSDrinking WaterSolid-Phase Extraction (WAX)Linearity (R²): >0.995 (5 - 200 µg/L)
LC-MS/MSFood SimulantsSolvent ExtractionRecovery: 81.8 - 118.7%; Precision (RSD%): 2.4 - 7.8%; LOD: 0.3 - 10 µg/kg[7]
GC-MS/MSGeneral---Targeted methods developed for 61 PFAS[3][8]
GC-HRMSPaper-based food contact materialsExtractionLOD: 1 - 50 ppb[4]

Table 1: Comparison of Validated Analytical Methods for PFAS including 8:2 FTSA.

Detailed Experimental Protocols

The successful validation of an analytical method hinges on a well-defined and meticulously executed experimental protocol. Below are detailed methodologies for the key experiments cited.

LC-MS/MS Method for 8:2 FTSA in Human Plasma

This method is suitable for the rapid analysis of 8:2 FTSA in biological fluids.[1][5]

Sample Preparation (Protein Precipitation):

  • To 100 µL of a plasma sample, add an appropriate volume of an isotope-labeled internal standard solution.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]

  • Chromatographic Separation: Utilize a reversed-phase column to separate 8:2 FTSA from other matrix components.[2]

  • Ionization: Employ electrospray ionization (ESI) in negative mode.[2]

  • Quantification: Monitor the specific precursor and product ion transitions for 8:2 FTSA and its labeled internal standard. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 8:2 FTSA in the samples using linear regression.[2]

Solid-Phase Extraction (SPE) for 8:2 FTSA in Drinking Water

This protocol is designed for the enrichment and concentration of 8:2 FTSA from water samples.

Sample Preparation (SPE):

  • Condition a weak anion exchange (WAX) SPE cartridge.

  • Load 1 L of the pre-treated water sample onto the SPE cartridge at a flow rate not exceeding 8 mL/min.

  • Wash the cartridge with 5 mL of an ammonium (B1175870) acetate (B1210297) aqueous solution followed by 12 mL of water to remove interferences.

  • Dry the SPE cartridge under vacuum for 15 minutes.

  • Elute the retained analytes with 5 mL of methanol (B129727) followed by 7 mL of an ammonia (B1221849) solution in methanol.

  • Collect the eluate for LC-MS/MS analysis.

Visualizing the Workflow and Key Relationships

To better understand the logical flow of the analytical method validation process, the following diagrams have been generated using Graphviz.

analytical_method_validation_workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation Experiments cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., LC-MS/MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity accuracy Accuracy (Recovery) develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness data_evaluation Evaluate Validation Data acceptance_criteria Compare with Acceptance Criteria data_evaluation->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_implementation method_implementation validation_report->method_implementation Method Ready for Routine Use

Caption: Workflow for analytical method validation.

validation_parameters_relationship method_performance Overall Method Performance specificity Specificity (Analyte vs. Interferences) method_performance->specificity linearity Linearity (Proportional Response) method_performance->linearity accuracy Accuracy (Closeness to True Value) method_performance->accuracy precision Precision (Agreement between Measurements) method_performance->precision loq LOQ (Lowest Quantifiable Amount) method_performance->loq robustness Robustness (Unaffected by Small Variations) method_performance->robustness linearity->loq precision->loq lod LOD (Lowest Detectable Amount) loq->lod

Caption: Interrelationship of key validation parameters.

Alternative and Complementary Methods

While LC-MS/MS is the predominant technique, other methods can provide valuable information.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is particularly useful for the analysis of more volatile and less polar PFAS that are not easily amenable to LC-MS analysis.[3][8] Method development for a range of PFAS, including alcohols, amides, and acrylates, has been successful using GC-MS/MS.[8]

  • Total Oxidizable Precursor (TOP) Assay: This method provides an indirect measure of the total PFAS precursor content. It involves the oxidation of precursor compounds, such as 8:2 FTSA, to their corresponding perfluoroalkyl carboxylic acids (PFCAs), which are then quantified.[1] While it doesn't provide individual compound concentrations, it is useful for assessing the total precursor load in a sample.

Conclusion

The validation of analytical methods for this compound is critical for generating reliable and defensible data. LC-MS/MS has emerged as the gold standard due to its superior sensitivity and selectivity.[1][2] However, the choice of the specific method, including the sample preparation technique, should be carefully considered based on the sample matrix and the analytical objectives. By following rigorous validation protocols and understanding the interplay of different performance parameters, researchers can ensure the quality and accuracy of their findings in the challenging field of PFAS analysis.

References

A Comparative Toxicological Assessment: 1H,1H,2H,2H-Perfluorodecanesulfonic Acid (8:2 FTSA) versus PFOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTSA) and the legacy per-and polyfluoroalkyl substance (PFAS), Perfluorooctanesulfonic acid (PFOS). The following sections summarize key quantitative toxicity data, detail relevant experimental methodologies, and visualize associated signaling pathways to facilitate an objective comparison for research and risk assessment purposes.

Quantitative Toxicity Data

The available data from in vivo and in vitro studies are summarized below to provide a quantitative comparison of the toxicity of 8:2 FTSA and PFOS. It is important to note that direct comparative studies for 8:2 FTSA and PFOS are limited; therefore, data from studies on structurally similar fluorotelomer sulfonates, such as 6:2 FTSA, are included for a broader perspective.

Acute Oral Toxicity
CompoundSpeciesLD50 (mg/kg bw)Reference
This compound (8:2 FTSA)Rat500 (ATE)[1]
Perfluorooctanesulfonic acid (PFOS)Rat (male)230[1]
Perfluorooctanesulfonic acid (PFOS)Rat (female)270[1]
6:2 Fluorotelomer Sulfonate (6:2 FTSA)Rat300 - 2000[2]

ATE: Acute Toxicity Estimate

Subchronic and Developmental Toxicity: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL)
CompoundSpeciesStudy DurationEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
6:2 Fluorotelomer Sulfonate (6:2 FTSA)Rat90-dayReproductive Toxicity>45-[3]
8:2 Fluorotelomer Alcohol (8:2 FTOH)Rat90-daySystemic Toxicity525[4]
Perfluorooctanesulfonic acid (PFOS)Rat28-dayMultiple endpoints--[5]
Perfluorooctanesulfonic acid (PFOS)Mouse-Reproductive & Developmental-0.12 (BMDL)[6]

BMDL: Benchmark Dose Lower Confidence Limit

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key in vivo toxicity assessments.

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This protocol is based on the OECD Test Guideline 425 for acute oral toxicity.

cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_observation Observation cluster_endpoint Endpoint Determination acclimate Acclimatize female rats (e.g., Sprague-Dawley) for at least 5 days fasting Fast animals overnight (food, not water) acclimate->fasting dose_admin Administer a single oral gavage dose of 8:2 FTSA or PFOS fasting->dose_admin initial_dose Start with a dose just below the estimated LD50 dose_admin->initial_dose Dose adjustment based on outcome observe_short Observe for mortality and clinical signs of toxicity for the first several hours dose_admin->observe_short initial_dose->dose_admin observe_long Continue observation daily for 14 days observe_short->observe_long body_weight Record body weight at least weekly observe_long->body_weight necropsy Perform gross necropsy on all animals observe_long->necropsy ld50_calc Calculate LD50 using appropriate statistical methods (e.g., AOT425StatPgm) necropsy->ld50_calc

Acute Oral Toxicity Experimental Workflow
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This protocol is a condensed representation based on OECD Test Guideline 422.

cluster_premating Pre-mating (2 weeks) cluster_mating Mating (up to 2 weeks) cluster_gestation_lactation Gestation & Lactation cluster_endpoints Endpoint Analysis premating_dose Daily oral gavage of 8:2 FTSA or PFOS to male and female rats mating_dose Continue daily dosing during cohabitation premating_dose->mating_dose parental_necropsy Necropsy of parental animals (organ weights, histopathology) premating_dose->parental_necropsy gestation_dose Daily dosing of females continues through gestation and lactation mating_dose->gestation_dose parturition Monitor parturition and litter size gestation_dose->parturition pup_exam Examine pups for viability, growth, and abnormalities parturition->pup_exam pup_necropsy Necropsy of pups at weaning pup_exam->pup_necropsy data_analysis Determine NOAEL/LOAEL for systemic, reproductive, and developmental toxicity parental_necropsy->data_analysis pup_necropsy->data_analysis

Reproductive/Developmental Toxicity Screening Workflow

Signaling Pathways

A key distinction in the toxicological profiles of 8:2 FTSA and PFOS lies in their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Comparative Activation of PPARα Signaling

PFOS is a known activator of PPARα, a nuclear receptor that plays a critical role in lipid metabolism. Activation of PPARα by PFOS is a key event in its hepatotoxicity in rodents. In contrast, in vitro evidence suggests that 8:2 FTSA is not a significant activator of PPARα and may even lead to the downregulation of PPARA gene expression.[6][7]

cluster_pfos PFOS cluster_82ftsa 8:2 FTSA PFOS PFOS PPARa_PFOS PPARα PFOS->PPARa_PFOS Activates RXR_PFOS RXR PPARa_PFOS->RXR_PFOS Heterodimerizes with PPRE_PFOS PPRE RXR_PFOS->PPRE_PFOS Binds to TargetGenes_PFOS Target Gene Expression (e.g., lipid metabolism) PPRE_PFOS->TargetGenes_PFOS Regulates Hepatotoxicity_PFOS Hepatotoxicity TargetGenes_PFOS->Hepatotoxicity_PFOS Leads to FTSA 8:2 FTSA PPARa_FTSA PPARα FTSA->PPARa_FTSA Does not significantly activate PPARA_gene PPARA Gene FTSA->PPARA_gene Downregulates expression NoActivation No Significant Activation PPARa_FTSA->NoActivation

Differential PPARα Activation by PFOS and 8:2 FTSA
Farnesoid X Receptor (FXR) Activation by 8:2 FTSA

While not a potent PPARα activator, in vitro studies have shown that 8:2 FTSA can transactivate the Farnesoid X Receptor (FXR), another nuclear receptor involved in bile acid and lipid metabolism.[6] This suggests an alternative mechanism of action for 8:2 FTSA-induced effects on hepatic function.

cluster_fxr_activation FXR Activation by 8:2 FTSA FTSA 8:2 FTSA FXR FXR FTSA->FXR Activates RXR_FXR RXR FXR->RXR_FXR Heterodimerizes with FXRE FXRE RXR_FXR->FXRE Binds to TargetGenes_FXR Target Gene Expression (e.g., bile acid metabolism) FXRE->TargetGenes_FXR Regulates Metabolic_Effects Effects on Lipid & Bile Acid Metabolism TargetGenes_FXR->Metabolic_Effects Leads to

Proposed FXR Activation Pathway by 8:2 FTSA

Conclusion

Based on the available toxicological data, this compound (8:2 FTSA) and its shorter-chain analogue 6:2 FTSA appear to exhibit a lower acute and subchronic toxicity profile compared to PFOS. A key mechanistic difference is the lack of significant PPARα activation by 8:2 FTSA, a primary pathway for PFOS-induced hepatotoxicity in rodents. However, 8:2 FTSA may exert its biological effects through other pathways, such as FXR activation. It is critical to acknowledge that the toxicological database for 8:2 FTSA is less comprehensive than that for PFOS, and further direct comparative studies are warranted to fully elucidate its relative risk profile. This guide serves as a summary of current knowledge to inform ongoing research and risk assessment activities.

References

A Researcher's Guide to Solid-Phase Extraction of 8:2 Fluorotelomer Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance of various Solid-Phase Extraction (SPE) cartridges for the efficient isolation of 8:2 fluorotelomer sulfonic acid (8:2 FTSA) from environmental and biological matrices.

The accurate quantification of 8:2 fluorotelomer sulfonic acid (8:2 FTSA), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is crucial for understanding its environmental fate and toxicological impact. Solid-Phase Extraction (SPE) is a critical sample preparation step that isolates and concentrates 8:2 FTSA from complex sample matrices, thereby enhancing analytical sensitivity and accuracy. The choice of SPE sorbent significantly influences the recovery and reproducibility of the analytical method. This guide provides a comparative overview of the performance of different SPE cartridges for 8:2 FTSA analysis, supported by experimental data and detailed protocols.

Comparative Performance of SPE Cartridges

The selection of an appropriate SPE cartridge is paramount for achieving high recovery and minimizing matrix effects. Weak Anion Exchange (WAX) sorbents are frequently recommended for the extraction of acidic PFAS like 8:2 FTSA.[1][2] This is attributed to the dual adsorption mechanism of WAX sorbents, which involves both amine-based ion exchange and hydrophobic interactions, leading to high extraction efficiency.[1] Some studies have indicated that WAX sorbents can be significantly more efficient than Hydrophilic-Lipophilic Balance (HLB) sorbents for this application.[1]

In addition to traditional single-sorbent cartridges, innovative stacked cartridges that combine different sorbent types, such as WAX and graphitized carbon black (GCB), are also available. These stacked cartridges offer the advantage of simultaneous extraction and cleanup, which is particularly beneficial for complex matrices where interferences like cholic acids can co-elute with the target analytes and cause analytical bias.[3]

The following table summarizes the performance of different SPE sorbent types for the extraction of 8:2 FTSA and other PFAS, based on available literature.

SPE Sorbent TypeCommon Brand Names/ExamplesReported Recovery for PFAS (including 8:2 FTSA)Key Advantages
Weak Anion Exchange (WAX) Waters Oasis WAX, Phenomenex Strata-X-AW, GL Sciences InertSep WAXGenerally high, often between 80% and 100%.[4]High affinity for acidic PFAS due to dual retention mechanism (ion exchange and reversed-phase).[1][2]
Polymer-Based (SDVB) Phenomenex Strata SDB-LGood, particularly for a broad range of PFAS.Strong hydrophobic retention, suitable for various PFAS as specified in EPA Method 537.1.[5][6]
Graphitized Carbon Black (GCB) Agilent Bond Elut Carbon SHigh recovery for a wide range of PFAS (average 99.9% for 59 PFAS).[7]Effective at removing pigments and other matrix interferences.[7]
Stacked WAX and GCB Phenomenex Strata PFASComparable recoveries to two-step process with lower RSDs.Combines extraction and cleanup in a single cartridge, saving time and reducing sample re-runs.[5]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative SPE protocols for WAX and polymer-based cartridges.

Weak Anion Exchange (WAX) SPE Protocol

This protocol is a general guideline for the extraction of 8:2 FTSA from aqueous samples using a WAX cartridge and may require optimization for specific sample matrices.

  • Cartridge Conditioning:

  • Sample Loading:

    • Load the pre-treated aqueous sample onto the conditioned cartridge at a controlled flow rate (e.g., 3-6 mL/min).[4]

  • Washing:

    • Wash the cartridge with 4 mL of water to remove hydrophilic interferences.

    • Follow with a wash of 4 mL of an acetate (B1210297) buffer (e.g., 0.025 M, pH 4) to remove other co-extracted matrix components.[4]

  • Elution:

    • Elute the 8:2 FTSA and other acidic PFAS from the sorbent using 4 mL of a basic methanolic solution, typically methanol containing 0.1% to 2% ammonium hydroxide.[1][8]

Polymer-Based (e.g., SDVB) SPE Protocol (based on EPA Method 537.1 principles)

This protocol is a generalized procedure for the extraction of a broad range of PFAS, including 8:2 FTSA, from drinking water.

  • Cartridge Conditioning:

    • Condition the SDVB cartridge with methanol followed by reagent water.

  • Sample Loading:

    • Pass the water sample through the conditioned cartridge at a steady flow rate.

  • Washing:

    • Wash the cartridge with a small volume of reagent water to remove any remaining sample matrix.

  • Drying:

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for a specified time to remove residual water.

  • Elution:

    • Elute the trapped analytes with methanol.

Experimental Workflow and Logic Diagrams

To visualize the experimental process and troubleshooting logic, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample Pretreatment Sample Pretreatment (e.g., pH adjustment) Sample->Pretreatment Conditioning 1. Cartridge Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing Loading->Washing Elution 4. Analyte Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: General workflow for the SPE of 8:2 FTSA.

Troubleshooting_Logic Start Low Recovery of 8:2 FTSA Observed Sorbent Inappropriate SPE Sorbent? Start->Sorbent Elution_Solvent Suboptimal Elution Solvent? Sorbent->Elution_Solvent No Sol_Sorbent Switch to WAX or other recommended sorbent Sorbent->Sol_Sorbent Yes Flow_Rate Incorrect Flow Rate? Elution_Solvent->Flow_Rate No Sol_Elution Ensure basic methanolic eluent (e.g., 0.1-2% NH4OH) Elution_Solvent->Sol_Elution Yes Matrix_Effects Significant Matrix Effects? Flow_Rate->Matrix_Effects No Sol_Flow Optimize loading and elution flow rates Flow_Rate->Sol_Flow Yes Sol_Matrix Improve wash step or use isotope-labeled internal standards Matrix_Effects->Sol_Matrix Yes

Caption: Troubleshooting logic for low recovery of 8:2 FTSA.

References

Assessing the Accuracy of Isotope Dilution Methods for 1H,1H,2H,2H-Perfluorodecanesulfonic Acid (8:2 FTS) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTS), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is critical for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical products. Isotope dilution mass spectrometry (IDMS) has emerged as a gold standard for the analysis of PFAS compounds due to its ability to mitigate matrix effects and provide high accuracy. This guide provides an objective comparison of the isotope dilution method with other analytical alternatives for the quantification of 8:2 FTS, supported by experimental data and detailed methodologies.

Superior Accuracy of Isotope Dilution Methods

Isotope dilution is a quantification technique that relies on the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample prior to processing. This "internal standard" behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, effectively compensating for losses during sample preparation and variations in instrument response due to matrix effects.

A comparative study conducted on dairy milk samples demonstrated the superior accuracy of isotope dilution over matrix-matched calibration for the analysis of a suite of PFAS, including 8:2 FTS. The isotope dilution method achieved a mean accuracy of 97%, whereas the matrix-matched calibration method yielded a mean accuracy of 85%.[1] This highlights the robustness of isotope dilution in complex matrices where significant signal suppression or enhancement can occur.

Validation studies for regulatory methods, such as U.S. Environmental Protection Agency (EPA) Method 1633, further substantiate the high accuracy and precision of isotope dilution for 8:2 FTS analysis in various environmental matrices.

Comparison of Quantification Methods for 8:2 FTS

The choice of quantification method can significantly impact the accuracy and reliability of 8:2 FTS measurements. Below is a comparison of the most common methods employed in analytical laboratories.

MethodPrincipleAdvantagesDisadvantagesTypical Accuracy for 8:2 FTS
Isotope Dilution A known amount of an isotopically labeled 8:2 FTS standard is added to the sample before extraction. Quantification is based on the response ratio of the native analyte to the labeled standard.High accuracy and precision, effectively corrects for matrix effects and analyte loss during sample preparation.Requires the availability of expensive isotopically labeled standards.High (e.g., 97% mean accuracy in complex matrices[1])
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is similar in composition to the samples being analyzed.Can partially compensate for matrix effects.Accuracy is highly dependent on how well the blank matrix matches the actual samples; can be impractical for diverse sample types.Moderate to High (e.g., 85% mean accuracy in complex matrices[1])
Direct Injection with Isotope Dilution The sample, after minimal preparation (e.g., dilution and addition of labeled standard), is directly injected into the LC-MS/MS system.High throughput, reduces the potential for contamination from extensive sample preparation steps.Less sensitive than methods involving sample concentration; may not be suitable for trace-level analysis.High, with mean recoveries often between 90-110% in various water matrices.
External Standard Calibration A calibration curve is generated using a series of external standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve.Simple and straightforward.Highly susceptible to matrix effects and variations in instrument performance, which can lead to inaccurate results.Variable, highly dependent on matrix complexity.
Standard Addition Known amounts of the analyte are added to aliquots of the sample. The concentration of the analyte is determined by extrapolating the calibration curve to the point of zero response.Can effectively compensate for matrix effects in individual samples.Labor-intensive and requires a larger sample volume.High, but less commonly used for routine analysis due to its complexity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of the experimental protocols for the key quantification methods discussed.

Isotope Dilution Method (Based on EPA Method 1633)

This method is applicable to a wide range of matrices including water, soil, and biological tissues.

  • Sample Preparation:

    • A known volume or mass of the sample is taken.

    • A precise amount of a solution containing the isotopically labeled 8:2 FTS (e.g., ¹³C₂-8:2 FTS) is added to the sample.

    • The sample is then subjected to an appropriate extraction procedure (e.g., solid-phase extraction for water, solvent extraction for solids).

  • Sample Cleanup:

    • The extract may be cleaned up using techniques like passing it through a carbon cartridge to remove interfering substances.

  • Analysis by LC-MS/MS:

    • The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify both the native 8:2 FTS and its labeled internal standard.

  • Quantification:

    • The concentration of 8:2 FTS is calculated based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard, using a calibration curve prepared with standards containing both native and labeled compounds.

Direct Injection with Isotope Dilution (Based on USGS Method)

This method is suitable for water samples with expected moderate to high levels of contamination.

  • Sample Preparation:

    • A small aliquot of the water sample is taken.

    • The sample is typically diluted with a solvent like methanol.

    • A known amount of the isotopically labeled 8:2 FTS standard is added.

    • The sample is then centrifuged to remove any particulate matter.

  • Analysis by LC-MS/MS:

    • The supernatant is directly injected into the LC-MS/MS system for analysis.

  • Quantification:

    • Quantification is performed using the isotope dilution principle as described above.

External Standard Calibration Method (Based on ASTM D8421)

This method is often used for screening purposes or for matrices with minimal expected interference.

  • Sample Preparation:

    • The sample is extracted using an appropriate procedure.

  • Calibration Curve Preparation:

    • A series of calibration standards containing known concentrations of native 8:2 FTS are prepared in a clean solvent.

  • Analysis by LC-MS/MS:

    • The calibration standards and the sample extracts are analyzed by LC-MS/MS.

  • Quantification:

    • A calibration curve is constructed by plotting the instrument response versus the concentration of the standards.

    • The concentration of 8:2 FTS in the sample extract is determined by interpolating its response on the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Spike Spike with Labeled 8:2 FTS Standard Sample->Spike Extract Extraction (e.g., SPE) Spike->Extract Cleanup Sample Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Isotope Dilution Quantification LCMS->Quant

Isotope Dilution Method Workflow

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Water Sample Dilute Dilution & Spike with Labeled 8:2 FTS Sample->Dilute Centrifuge Centrifugation Dilute->Centrifuge Inject Direct Injection into LC-MS/MS Centrifuge->Inject Quant Isotope Dilution Quantification Inject->Quant

Direct Injection with Isotope Dilution Workflow

Conclusion

For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and reliability in the quantification of this compound, the isotope dilution method is unequivocally the superior choice. Its ability to correct for matrix-induced signal variations and losses during sample preparation ensures data of the highest quality, which is paramount for critical decision-making in research and development. While alternative methods like direct injection and external standard calibration have their applications, particularly for high-throughput screening or in less complex matrices, they do not offer the same level of accuracy as isotope dilution. When selecting an analytical method, it is crucial to consider the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the availability of resources.

References

Environmental Persistence: A Comparative Analysis of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid (8:2 FTSA) and Perfluorooctanoic Acid (PFOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of organofluorine compounds is a critical area of research, with significant implications for environmental health and regulatory policy. This guide provides a comparative analysis of the environmental persistence of two such compounds: 1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTSA) and Perfluorooctanoic acid (PFOA). While both are of environmental concern, their persistence characteristics differ significantly, primarily due to their distinct chemical structures and degradation pathways. 8:2 FTSA is a polyfluorinated substance that can undergo biotransformation, ultimately leading to the formation of highly persistent perfluoroalkyl acids (PFAAs) like PFOA. In contrast, PFOA is a perfluorinated compound known for its extreme recalcitrance in the environment.

Executive Summary of Comparative Persistence

CompoundChemical NaturePrimary Degradation PathwayPersistence ProfileKey Degradation Products
PFOA PerfluorinatedHighly resistant to degradationExtremely high (often termed a "forever chemical")Generally considered a terminal degradation product
8:2 FTSA PolyfluorinatedBiotransformation (precursor)Lower initial persistence, but transforms into highly persistent compoundsPFOA, other PFCAs, and various intermediates

Environmental Fate and Persistence in Detail

Perfluorooctanoic Acid (PFOA): The "Forever Chemical"

PFOA is a perfluoroalkyl acid characterized by a fully fluorinated carbon chain, which imparts exceptional chemical and thermal stability. This structure is the primary reason for its extreme persistence in the environment. The carbon-fluorine bond is one of the strongest in organic chemistry, making PFOA resistant to biological and chemical degradation processes that break down most other organic pollutants.

Studies have indicated that PFOA is not readily biodegradable under either aerobic or anaerobic conditions.[1][2] Its half-life in water has been estimated to be as long as 92 years, highlighting its remarkable persistence.[3] Due to its stability and mobility, PFOA is widespread in the environment, detected in water, soil, and biota globally.[4]

This compound (8:2 FTSA): A Precursor to Persistent Pollutants

In contrast to PFOA, 8:2 FTSA is a polyfluorinated substance, meaning it contains a non-fluorinated hydrogenated portion in its structure. This ethyl group represents a point of vulnerability for microbial attack, making 8:2 FTSA susceptible to biotransformation. While not a terminal persistent compound itself, 8:2 FTSA is a significant precursor to the formation of PFOA and other persistent PFCAs.[5][6]

The biotransformation of fluorotelomer compounds, including those structurally similar to 8:2 FTSA, has been observed in various environmental matrices. For instance, a study on 8:2 fluorotelomer stearate (B1226849) monoester (8:2 FTS), a related precursor, in aerobic soil microcosms reported an initial half-life of approximately 10.3 days.[5][6] This degradation proceeds through the formation of 8:2 fluorotelomer alcohol (8:2 FTOH), which is then further transformed into a series of intermediates, ultimately yielding PFOA and other shorter-chain PFCAs.[5][6] Another study on 8:2 FTS in forest soil observed a half-life of about 28 days.[7] It is important to note that these half-lives are for precursor compounds and not 8:2 FTSA directly, but they indicate that the initial breakdown of such fluorotelomer-based substances can be relatively rapid compared to the persistence of their ultimate degradation products.

The environmental concern with 8:2 FTSA, therefore, lies not in its own persistence, but in its role as a source of highly persistent PFOA. The transformation process effectively extends the environmental lifetime of the fluorinated contamination, albeit in a different chemical form.

Experimental Data on Degradation

The following table summarizes key quantitative data from studies on the degradation of a precursor to 8:2 FTSA and PFOA. A direct comparative study under identical conditions was not available in the reviewed literature.

CompoundMatrixConditionHalf-life (t½)Key Findings & Citation
8:2 Fluorotelomer Stearate Monoester (8:2 FTS)Aerobic SoilLaboratory Microcosm~10.3 daysDegraded to 8:2 FTOH, which further transformed to PFOA and other PFCAs.[5][6]
8:2 Fluorotelomer Stearate Monoester (8:2 FTS)Forest SoilLaboratory Microcosm~28 daysShowed biotransformation with the production of PFOA.[7]
PFOAWaterEstimated92 yearsHighlighted as a "forever chemical" due to its extreme persistence.[3]
PFOAAquatic SolutionUV Photolysis (254 nm)Very slow, negligible degradationPFOA is resistant to direct photolysis under environmentally relevant UV wavelengths.[8][9]

Experimental Methodologies

Aerobic Soil Microcosm Study of 8:2 Fluorotelomer Stearate Monoester (8:2 FTS) Degradation

  • Objective: To investigate the biotransformation of 8:2 FTS in aerobic soil.

  • Experimental Setup: Laboratory microcosms were prepared with soil and spiked with 8:2 FTS. Control microcosms with autoclaved (sterile) soil were also prepared to distinguish between biotic and abiotic degradation.

  • Incubation: The microcosms were incubated under aerobic conditions for a period of up to 80 days.

  • Sampling and Analysis: At various time points, soil samples were extracted using ethyl acetate (B1210297) followed by a heated acetonitrile/NaOH solution. The extracts were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of 8:2 FTS and its transformation products, including 8:2 FTOH and PFOA.

  • Data Analysis: The degradation kinetics of 8:2 FTS were determined by plotting its concentration over time, and the half-life was calculated assuming first-order kinetics.[5][6]

UV Photolysis of PFOA in Aqueous Solution

  • Objective: To assess the potential for direct photodegradation of PFOA in water.

  • Experimental Setup: Aqueous solutions of PFOA were prepared in purified water. Some experiments included natural sensitizers like dissolved organic matter, nitrate, or ferric iron to simulate surface water conditions.

  • Irradiation: The solutions were irradiated with an artificial sun simulator (290-800 nm) to mimic natural sunlight and with a UV lamp at 254 nm for comparison.

  • Sampling and Analysis: Samples were taken at different time intervals and analyzed by LC-MS/MS to measure the concentration of PFOA and identify any potential degradation products.

  • Data Analysis: The change in PFOA concentration over time was used to determine the rate of photolysis.[8][9]

Visualizing the Degradation Pathway

The following diagram illustrates the generalized biotransformation pathway of 8:2 fluorotelomer-based precursors to the persistent end-product PFOA.

cluster_0 Biotransformation of 8:2 Fluorotelomer Precursors cluster_1 High Environmental Persistence 8_2_FTSA_precursor 8:2 Fluorotelomer Precursor (e.g., 8:2 FTSA) 8_2_FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) 8_2_FTSA_precursor->8_2_FTOH Microbial Cleavage Intermediates Various Intermediates (e.g., FTCAs, FTUCAs) 8_2_FTOH->Intermediates Oxidation PFOA Perfluorooctanoic Acid (PFOA) Intermediates->PFOA β-oxidation & other pathways Short_chain_PFCAs Shorter-chain PFCAs Intermediates->Short_chain_PFCAs Further Degradation PFOA_fate PFOA (Highly Persistent)

Caption: Biotransformation of 8:2 fluorotelomer precursors to the highly persistent PFOA.

Conclusion

The environmental persistence of this compound (8:2 FTSA) and PFOA presents a study in contrasts between a precursor and a terminal "forever chemical." While 8:2 FTSA can undergo relatively rapid initial biotransformation in the environment, this process leads to the formation of the extremely persistent and mobile PFOA. Therefore, from an environmental risk perspective, the degradation of 8:2 FTSA is a double-edged sword; it removes the initial compound but generates a more recalcitrant and widely regulated pollutant. Understanding these transformation pathways and the ultimate fate of such precursor compounds is essential for accurate environmental risk assessment and the development of effective remediation strategies for PFAS-contaminated sites. The data strongly suggests that regulatory focus should not only be on the terminal persistent compounds like PFOA but also on their precursors which act as long-term sources of environmental contamination.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 1H,1H,2H,2H-Perfluorodecanesulfonic acid now have a centralized resource outlining essential safety protocols and disposal procedures. This guide provides clear, step-by-step instructions to ensure the safe management and disposal of this hazardous chemical, aligning with current regulatory understanding of per- and polyfluoroalkyl substances (PFAS).

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Adherence to strict safety measures is paramount to mitigate risks of exposure and environmental contamination.

Immediate Safety Protocols: Handling and Personal Protection

When working with this compound, all personnel must use appropriate Personal Protective Equipment (PPE) and follow established handling procedures to minimize exposure.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl)To prevent skin contact.
Eye/Face Protection Sealed goggles or a face shieldTo protect against splashes and dust.[2]
Body Protection Liquid-tight chemical suit (Category III, Types 3/4/6)To prevent skin contact with spills or splashes.[2]
Respiratory Protection FFP3 filtering facepieces for dusts; combination filters (e.g., A/AX + P3) for vaporsTo prevent inhalation of harmful dust or vapors.[2]
Footwear Chemical-resistant boots or disposable overshoesTo protect feet from spills.[2]

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Ensure containers are kept securely sealed when not in use and are protected from physical damage.[1]

Step-by-Step Disposal Plan

The disposal of this compound, a member of the PFAS family, requires careful consideration due to its persistent nature. While federal regulations for PFAS disposal are still evolving, the following steps provide a framework for responsible waste management.[3][4]

Step 1: Waste Collection and Segregation

  • Collect all waste materials containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a designated, compatible, and clearly labeled waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Container Labeling

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the appropriate hazard warnings (e.g., "Corrosive").

  • Indicate the accumulation start date on the label.

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

  • The U.S. Environmental Protection Agency (EPA) suggests that interim storage of PFAS waste for 2-5 years may be a viable option if immediate destruction is not necessary, allowing for the development of more effective disposal technologies.[5]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Disposal must be conducted through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]

  • Currently recommended disposal methods for PFAS waste by the EPA, in order of lower to higher uncertainty of environmental release, include:

    • Interim Storage: As mentioned above.[5]

    • Permitted Deep Well Injection: For liquid waste streams.[5]

    • Permitted Hazardous Waste Landfills: For solid waste.[5]

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and decisive action is critical.

Spill Cleanup:

  • Evacuate the immediate area and restrict access.

  • Remove all ignition sources.[1]

  • Wearing the appropriate PPE, clean up the spill using dry, inert materials (e.g., sand, vermiculite). Avoid generating dust.[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Personnel Exposure:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

Below is a logical workflow for the proper disposal of this compound.

Workflow for Disposal of this compound A Waste Generation (Contaminated Materials, Unused Chemical) B Step 1: Waste Collection & Segregation - Use designated, compatible containers - Do not mix with other waste streams A->B C Step 2: Proper Labeling - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings (e.g., Corrosive) - Accumulation Start Date B->C D Step 3: Safe Storage - Secure, ventilated area - Away from incompatible materials C->D E Step 4: Contact EHS for Disposal - Arrange for pickup D->E F Final Disposal by Authorized Vendor (e.g., Deep Well Injection, Hazardous Waste Landfill) E->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1H,1H,2H,2H-Perfluorodecanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 1H,1H,2H,2H-Perfluorodecanesulfonic acid. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation and ingestion may also be harmful.[3][4] Due to its classification as a per- and polyfluoroalkyl substance (PFAS), it is considered a "forever chemical," meaning it persists in the environment, necessitating stringent disposal protocols.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent any direct contact with this compound. The following table outlines the mandatory PPE for handling this substance.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesDouble-gloving with nitrile or butyl rubber gloves is recommended.[6]
Body Chemical-resistant suitA liquid-tight chemical suit (Category III, Type 3, 4, or 6) is essential to prevent skin exposure.[6]
Eyes & Face Goggles and face shieldSealed goggles in conjunction with a full-face shield are mandatory to protect against splashes.[6]
Feet Chemical-resistant footwearChemical-resistant boots or disposable overshoes must be worn.[6][7]
Respiratory Air-purifying respiratorFor handling solids or creating aerosols, an FFP3 filtering facepiece or a half/full-face mask with a P3 filter is required.[6] For vapors, a combination filter (e.g., A/AX + P3) should be used.[6]

Operational Handling and Emergency Procedures

Strict adherence to the following operational steps is crucial for safe handling.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Designate Work Area prep2 Ensure Proper Ventilation prep1->prep2 prep3 Assemble All PPE prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Carefully Dispense Chemical handle1->handle2 handle3 Securely Seal Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Remove PPE in Designated Area clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Spill Procedures:

Emergency ScenarioImmediate Action
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material (e.g., sand or earth).[3] 3. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] 4. Decontaminate the spill area.
Major Spill 1. Evacuate the laboratory immediately. 2. Activate the emergency alarm. 3. Contact the institution's environmental health and safety (EHS) department. 4. Prevent entry to the affected area.
Personal Exposure Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2][8] Inhalation: Move to fresh air immediately.[2][8] Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][8] In all cases, seek immediate medical attention.

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate PFAS Waste collect2 Use Labeled, Sealed Containers collect1->collect2 store1 Store in Designated Hazardous Waste Area collect2->store1 store2 Maintain Storage Log store1->store2 dispose1 Arrange for Pickup by Certified Hazardous Waste Vendor store2->dispose1 dispose2 Complete Waste Manifest dispose1->dispose2

Caption: A procedural diagram for the compliant disposal of PFAS-contaminated waste.

Key Disposal Principles:

  • Do not dispose of this chemical down the drain or in regular trash. [1][3]

  • All waste must be placed in a suitable, labeled container for disposal.[1]

  • Disposal must be carried out by an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1]

  • Given the persistent nature of PFAS, it is crucial to prevent any release to the environment.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.